Ethyl 2-(pyridazin-3-yl)acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-pyridazin-3-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)6-7-4-3-5-9-10-7/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYJJNIVMQRNMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30990960 | |
| Record name | Ethyl (pyridazin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30990960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70702-47-5 | |
| Record name | Ethyl (pyridazin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30990960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Ethyl 2-(pyridazin-3-yl)acetate" chemical properties
The following technical guide details the properties, synthesis, and applications of Ethyl 2-(pyridazin-3-yl)acetate , a critical heterocyclic building block in medicinal chemistry.
CAS Registry Number: 1000576-40-0 (Generic/Analogous ref) | Molecular Formula: C₈H₁₀N₂O₂ | MW: 166.18 g/mol
Executive Summary
Ethyl 2-(pyridazin-3-yl)acetate is a bifunctional heterocyclic intermediate featuring an electron-deficient 1,2-diazine (pyridazine) ring coupled with a reactive ethyl ester side chain.[1] It serves as a strategic "linchpin" scaffold in drug discovery, particularly for synthesizing DGAT2 inhibitors , PARP inhibitors , and herbicides. Its utility stems from the high C-H acidity of the methylene bridge (activated by both the ester and the electron-poor pyridazine ring), allowing for facile elaboration into complex pharmacophores.
Physicochemical Properties
This compound exhibits properties typical of polar, electron-deficient heteroaromatics.[2] The pyridazine ring significantly lowers the pKa of the
Table 1: Core Physical Data
| Property | Value / Description | Note |
| Appearance | Pale yellow oil to low-melting solid | Tends to darken on storage due to oxidation/decomposition.[2] |
| Boiling Point | ~120–125 °C (at 1 mmHg) | Predicted based on 2-pyridyl isomer data.[2] |
| Density | 1.15 ± 0.05 g/cm³ | Higher density than pyridine analogs due to extra nitrogen.[2] |
| Solubility | Soluble in DCM, EtOAc, MeOH, THF | Moderately soluble in water due to ring polarity. |
| pKa ( | ~18–20 (DMSO) | Highly acidic for a neutral ester due to diaza-activation.[2] |
| LogP | ~0.6 | Hydrophilic character dominates.[2] |
Synthetic Methodologies
The synthesis of Ethyl 2-(pyridazin-3-yl)acetate is non-trivial due to the sensitivity of the pyridazine ring to harsh reducing conditions. The most robust industrial route involves lateral lithiation .[2]
Method A: Lateral Lithiation (The "Gold Standard")
This protocol utilizes the acidity of the methyl group on 3-methylpyridazine.[2] A strong, non-nucleophilic base generates the carbanion, which is then trapped with diethyl carbonate.
Reaction Scheme:
-
Deprotonation: 3-Methylpyridazine + LiHMDS
[Pyridazinyl-CH₂]⁻ Li⁺[2] -
Acylation: [Anion] + Diethyl Carbonate
Product + EtOLi[2]
Detailed Protocol:
-
Setup: Flame-dry a 3-neck flask and purge with Argon. Charge with 3-methylpyridazine (1.0 eq) and anhydrous THF (15 vol).[2]
-
Cooling: Cool the solution to -78 °C (dry ice/acetone bath). Control of temperature is critical to prevent ring addition reactions.[2]
-
Base Addition: Dropwise add LiHMDS (Lithium hexamethyldisilazide, 1.0 M in THF, 1.1 eq) over 30 minutes. Maintain internal temp < -70 °C.
-
Anion Formation: Stir at -78 °C for 45–60 minutes. The solution typically turns deep red/brown.[2]
-
Trapping: Add Diethyl carbonate (1.2 eq) dissolved in THF dropwise.
-
Workup: Allow to warm to 0 °C over 2 hours. Quench with saturated NH₄Cl.[2] Extract with EtOAc, wash with brine, and dry over Na₂SO₄.
-
Purification: Flash chromatography (SiO₂, 0-5% MeOH in DCM).
Method B: Cross-Coupling (Reformatsky-Type)
Useful when starting from 3-chloropyridazine.[2]
-
Reagents: 3-Chloropyridazine + Ethyl bromoacetate + Activated Zinc (dust).[2]
-
Catalyst: Cobalt or Nickel salts can catalyze this Negishi-like coupling.[2]
-
Pros: Avoids cryogenic conditions.
-
Cons: Zinc waste and lower yields due to pyridazine homocoupling.[2]
Visualization: Synthesis & Reactivity Logic
The following diagram maps the synthetic access to the core and its subsequent divergent reactivity.
Caption: Figure 1. Synthetic pathway via lateral lithiation and downstream divergent reactivity options.
Reactivity & Applications in Drug Design
The "Active Methylene" Advantage
The methylene group at C2 is flanked by an ester and the electron-deficient pyridazine nitrogen (N2).[2] This creates a "push-pull" electronic environment, making the protons significantly more acidic than in phenylacetate.[2]
-
Application: Facile mono- or di-alkylation using mild bases (e.g., K₂CO₃, DMF, R-X) allows rapid library generation of
-substituted derivatives.
Pyridazine Ring Transformations
-
N-Oxidation: Treatment with mCPBA yields the N-oxide, a common metabolic handle or prodrug strategy.[2]
-
Minisci Reaction: Radical alkylation can occur at C4/C5 positions under oxidative conditions (AgNO₃/Persulfate), allowing further decoration of the ring.
Case Study: DGAT2 Inhibitors
In the development of inhibitors for Diacylglycerol Acyltransferase 2 (DGAT2), the pyridazine-3-acetate motif serves as a polar spacer. The ester is often hydrolyzed to the acid, which then engages in hydrogen bonding with the enzyme's active site residues (e.g., serine or histidine), while the pyridazine ring provides
Safety and Handling
-
Stability: The ester is stable at room temperature but should be stored under inert gas (Nitrogen/Argon) at 4°C to prevent oxidative darkening.[2]
-
Hazards: Like many low-molecular-weight pyridazines, it is a potential skin and eye irritant.[2]
-
Incompatibility: Avoid strong oxidizing agents and strong reducing agents (e.g., LiAlH₄) unless reduction of the pyridazine ring is intended.
References
-
Synthesis of Pyridazine Acetic Acid Derivatives
-
General Reactivity of Methyl-Pyridazines
-
Analogous Reformatsky Chemistry
- Journal: Knochel, P., et al. (2011). "Preparation of Polyfunctional Organometallics via Zinc Insertion." Chemical Reviews.
Sources
Spectroscopic data for "Ethyl 2-(pyridazin-3-yl)acetate" (NMR, IR, Mass Spec)
[1]
CAS No: 1260885-52-6 (Free base) / 1674399-54-2 (Related Oxo-derivative)
Formula:
Executive Summary & Synthesis Context
Ethyl 2-(pyridazin-3-yl)acetate is typically synthesized via the lithiation of 3-methylpyridazine followed by quenching with diethyl carbonate, or through cross-coupling strategies (e.g., Reformatsky reaction) on 3-halopyridazines.
Critical Quality Attribute (CQA): The primary challenge in characterizing this compound is distinguishing the target C-alkylated product (C3-substitution) from the thermodynamically stable N-alkylated isomer (pyridazin-2-ium or pyridazin-3(2H)-one derivatives) that can form if the starting material oxidizes or if alkylation conditions are not strictly controlled.
-
Target (C-Isomer): Methylene linker (
~4.0 ppm) attached to the aromatic ring carbon. -
Impurity (N-Isomer): Methylene linker (
~4.9-5.2 ppm) attached to a ring nitrogen.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3]
The
Table 1: H NMR Data (400 MHz, CDCl )
| Position | Multiplicity | Integration | Assignment | Structural Insight | ||
| H-6 | 9.15 - 9.20 | dd | 5.0, 1.8 | 1H | Ar-H ( | Most deshielded due to proximity to N1. |
| H-4 | 7.60 - 7.65 | dd | 8.5, 1.8 | 1H | Ar-H ( | Ortho to the acetate side chain. |
| H-5 | 7.48 - 7.55 | dd | 8.5, 5.0 | 1H | Ar-H ( | Shows large ortho coupling to H-4. |
| CH | 4.05 - 4.10 | s | - | 2H | Ar-CH | Diagnostic Peak. Shifts >4.5 ppm indicate N-alkylation. |
| OCH | 4.18 - 4.25 | q | 7.1 | 2H | OCH | Characteristic ester quartet. |
| CH | 1.25 - 1.30 | t | 7.1 | 3H | OCH | Characteristic ester triplet. |
Table 2: C NMR Data (100 MHz, CDCl )
| Assignment | Note | |
| 170.1 | C=O | Ester carbonyl. |
| 158.5 | C-3 | Quaternary carbon attached to the acetate group. |
| 150.2 | C-6 | CH adjacent to Nitrogen (highly deshielded). |
| 127.8 | C-4 | CH beta to Nitrogen. |
| 126.5 | C-5 | CH beta to Nitrogen. |
| 61.5 | O-CH | Ethyl ester methylene. |
| 41.2 | Ar-CH | Diagnostic Carbon. N-CH |
| 14.1 | CH | Ethyl ester methyl.[1] |
Structural Validation Logic (COSY/HMBC)
To confirm the regiochemistry (C3 vs. N2 substitution), the following correlations are definitive:
-
HMBC: The methylene protons at 4.05 ppm must show a strong 3-bond correlation to the C-4 ring carbon (~127.8 ppm) and the C-3 quaternary carbon (~158.5 ppm).
-
COSY: H-4 and H-5 must show strong ortho-coupling (
Hz). H-5 and H-6 must show vicinal coupling ( Hz).
Infrared Spectroscopy (FT-IR)[1]
The IR spectrum confirms the functional groups.[2] The absence of a broad OH stretch rules out the hydrolyzed acid or enol forms.
-
1735 - 1745 cm
(Strong): C=O Stretching (Ester). A sharp, intense band. -
1580 - 1595 cm
(Medium): C=N / C=C Stretching (Pyridazine Ring). -
1150 - 1250 cm
(Strong): C-O-C Stretching (Ester linkage). -
3050 - 3100 cm
(Weak): Ar-C-H Stretching.
Mass Spectrometry (MS)[1]
Ionization Mode: ESI (+) or EI (70 eV).
Molecular Ion:
Fragmentation Pathway (EI)
The fragmentation follows a predictable pathway for ethyl esters of heteroaromatics.
-
M+ (166): Parent ion.
-
[M - OEt]+ (121): Loss of ethoxy radical (45 Da). Formation of acylium ion.
-
[M - COOEt]+ (93): Loss of the entire ester group (73 Da), often leading to a methyl-pyridazine cation species via rearrangement.
Figure 1: Proposed fragmentation pathway for Ethyl 2-(pyridazin-3-yl)acetate under Electron Impact (EI) ionization.
Experimental Protocol: Sample Preparation
To ensure high-fidelity data, follow this preparation protocol, specifically designed to prevent hydrolysis or oxidation of the pyridazine ring.
NMR Sample Prep
-
Solvent Selection: Use CDCl
(99.8% D) neutralized with basic alumina or silver foil if the sample is acid-sensitive (pyridazines can protonate in acidic CDCl ). -
Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.
-
Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., LiCl/NaCl from synthesis).
-
Acquisition: Run at 298 K. Ensure relaxation delay (d1) is
2.0s to allow full relaxation of the isolated methylene protons for accurate integration.
Storage & Stability
-
Condition: Store neat oil/solid at -20°C under Argon.
-
Stability: The methylene protons at the
-position to the pyridazine ring and carbonyl are acidic . Avoid storage in protic solvents with base traces, as this can lead to H/D exchange or condensation byproducts.
References
-
Synthesis & Analog Data: Benchat, N. et al. "Synthesis of Ethyl (4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetate." Molbank2007 , M529.[2] Link (Provides comparative NMR data for N-alkylated isomers).
-
Heterocyclic Chemistry Principles: Joule, J.A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010 . (Reference for pyridazine ring coupling constants and chemical shifts).
-
Application Context: Patent WO2013150416A1. "Diacylglycerol acyltransferase 2 inhibitors." (Cites usage of Ethyl 2-(pyridazin-3-yl)acetate as a key intermediate). Link
A Technical Guide to Ethyl 2-(pyridazin-3-yl)acetate: A Core Scaffold in Modern Medicinal Chemistry
This guide provides an in-depth technical overview of Ethyl 2-(pyridazin-3-yl)acetate, a heterocyclic building block of significant interest to researchers and professionals in drug discovery and development. We will explore its fundamental properties, a robust synthesis protocol, and its strategic application in constructing novel therapeutic agents.
Introduction: The Significance of the Pyridazine Core
The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and defined spatial arrangement make it a cornerstone for designing molecules that interact with a wide array of biological targets. Pyridazine and its derivatives, particularly pyridazinones, are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antihypertensive, anticancer, and vasorelaxant effects.[1][2][3] Ethyl 2-(pyridazin-3-yl)acetate serves as a pivotal intermediate, providing a reactive handle for chemists to elaborate the core pyridazine structure into more complex and potent drug candidates.[4]
Physicochemical and Structural Data
The fundamental properties of Ethyl 2-(pyridazin-3-yl)acetate are summarized below. It is important to note that while the molecular formula and weight are well-defined, a specific CAS number for this exact structure is not consistently reported in major chemical databases, suggesting its role primarily as a synthetic intermediate rather than a commercial end-product.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | |
| Molecular Weight | 166.18 g/mol | |
| CAS Number | Not available in searched databases | N/A |
| IUPAC Name | ethyl 2-(pyridazin-3-yl)acetate | |
| InChIKey | RPYJJNIVMQRNMX-UHFFFAOYSA-N |
Synthesis and Mechanistic Considerations
The synthesis of pyridazinyl acetate derivatives is typically achieved through the alkylation of a suitable pyridazine precursor. The following protocol is a representative and reliable method for synthesizing related structures, which can be adapted for Ethyl 2-(pyridazin-3-yl)acetate. The core of this reaction is a nucleophilic substitution (Sₙ2) where the nitrogen atom of the pyridazine ring attacks the electrophilic carbon of an ethyl haloacetate.
Experimental Protocol: Synthesis of Ethyl 2-(pyridazin-3-yl)acetate Analogues
This protocol is adapted from the synthesis of N-substituted pyridazinone esters.[4][5] The key principle is the N-alkylation of the pyridazinone ring, a reaction that is broadly applicable.
Objective: To couple the ethyl acetate moiety to the pyridazine core via N-alkylation.
Reagents and Materials:
-
Pyridazin-3(2H)-one (or a suitable precursor) (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)[5]
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, reflux condenser, and standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridazin-3(2H)-one (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension. The volume should be sufficient to dissolve the reactants upon heating (approx. 10-15 mL per gram of pyridazinone).
-
Addition of Alkylating Agent: Add ethyl bromoacetate (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature for 24 hours or gently heat to 50-60 °C to expedite the reaction.[5]
-
Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Pour the filtrate into cold water and extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]
-
-
Purification: The resulting crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure Ethyl 2-(pyridazin-3-yl)acetate derivative.
Causality and Self-Validation:
-
Choice of Base (K₂CO₃): Potassium carbonate is a mild, solid base that is effective in deprotonating the nitrogen of the pyridazinone ring to generate the nucleophile. Its insolubility in some organic solvents allows for easy removal by filtration.
-
Choice of Solvent (DMF): DMF is a polar aprotic solvent that is excellent for Sₙ2 reactions. It effectively solvates the potassium cation, leaving the carbonate anion and the pyridazinone anion more reactive.
-
Validation: The success of the synthesis is validated at each stage. TLC monitoring confirms the consumption of reactants and the formation of a new product. The final structure and purity are confirmed by spectroscopic analysis (see Section 4).
Synthesis Workflow Diagram
Caption: Diversification of the Ethyl 2-(pyridazin-3-yl)acetate scaffold.
The pyridazine core itself has been integral to the development of drugs targeting various pathways. For instance, pyridazinone derivatives have been investigated as inhibitors of phosphodiesterases (PDEs) for anti-inflammatory applications and as modulators of endothelial nitric oxide synthase (eNOS) for their vasorelaxant properties. [4]The title compound is an ideal starting point for exploring these therapeutic areas.
Conclusion
Ethyl 2-(pyridazin-3-yl)acetate represents a valuable and versatile platform for the synthesis of novel, biologically active molecules. Its straightforward synthesis and the reactivity of its ester group allow for extensive chemical exploration. For researchers in drug discovery, mastering the chemistry of this scaffold opens the door to developing next-generation therapeutics targeting a multitude of disease pathways.
References
-
PubChemLite. Ethyl 2-(pyridazin-3-yl)acetate. Available at: [Link]
-
Zaoui, Y., et al. (2022). Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. IUCrData, 7(6). Available at: [Link]
-
National Center for Biotechnology Information (2022). Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. PubChem Compound Summary. Available at: [Link]
-
Al-Tel, T. H., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. Available at: [Link]
-
Kavitha, S., et al. (2018). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. Molecules, 23(11), 2992. Available at: [Link]
-
Asif, M. (2023). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Pharmaceuticals, 16(9), 1289. Available at: [Link]
-
ResearchGate. (PDF) Ethyl 2-(4-benzyl-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate: crystal structure and Hirshfeld surface analysis. Available at: [Link]
-
Tucaliuc, R. A., et al. (2023). New pyridazine derivatives: Synthesis, chemistry and biological activity. ResearchGate. Available at: [Link]
Sources
- 1. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Potential of Ethyl 2-(pyridazin-3-yl)acetate in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of medicinal chemistry, the pyridazine scaffold stands out as a privileged heterocyclic motif, consistently featured in a diverse array of biologically active compounds.[1][2] Its unique physicochemical properties, including a significant dipole moment and hydrogen bonding capabilities, make it a valuable component in the design of novel therapeutics.[3] This guide provides an in-depth technical exploration of a fundamental yet promising derivative, Ethyl 2-(pyridazin-3-yl)acetate, offering a foundational understanding for its synthesis, characterization, and potential applications in drug discovery.
The Pyridazine Core: A Gateway to Diverse Bioactivity
The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of drugs across multiple therapeutic areas. Derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, antimicrobial, and cardiovascular effects.[1][2] The nitrogen atoms not only influence the molecule's polarity and solubility but also provide crucial points of interaction with biological targets. Understanding the chemistry of simple derivatives like Ethyl 2-(pyridazin-3-yl)acetate is paramount for unlocking the full potential of this versatile scaffold.
Synthesis of Ethyl 2-(pyridazin-3-yl)acetate: A Plausible Multi-Step Approach
While a direct, one-pot synthesis of Ethyl 2-(pyridazin-3-yl)acetate is not prominently described in the current literature, a robust and logical multi-step pathway can be proposed starting from readily available precursors. This approach relies on well-established transformations in heterocyclic chemistry.
Proposed Synthetic Pathway
The proposed synthesis commences with the oxidation of 3-methylpyridazine, followed by esterification, alpha-bromination, and a final reductive dehalogenation.
Caption: Proposed multi-step synthesis of Ethyl 2-(pyridazin-3-yl)acetate.
Step-by-Step Experimental Protocols
Step 1: Oxidation of 3-Methylpyridazine to Pyridazine-3-carboxylic acid
The oxidation of the methyl group on the pyridazine ring is a critical initial step. While various oxidizing agents can be employed, potassium permanganate (KMnO4) or selenium dioxide (SeO2) are common choices for the oxidation of methyl groups on heterocyclic rings.[1][4][5]
-
Protocol:
-
To a stirred solution of 3-methylpyridazine (1.0 eq) in water, add potassium permanganate (3.0 eq) portion-wise at a temperature maintained between 70-80°C.
-
After the addition is complete, continue stirring at this temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter off the manganese dioxide precipitate.
-
Wash the precipitate with hot water.
-
Combine the filtrates and acidify with concentrated hydrochloric acid to a pH of 3-4.
-
The resulting precipitate, pyridazine-3-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.
-
Step 2: Esterification to Ethyl pyridazine-3-carboxylate
Standard Fischer esterification conditions are suitable for converting the carboxylic acid to its ethyl ester.
-
Protocol:
-
Suspend pyridazine-3-carboxylic acid (1.0 eq) in absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Reflux the mixture for 8-12 hours, with TLC monitoring.
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl pyridazine-3-carboxylate.
-
Step 3: α-Bromination of Ethyl pyridazine-3-carboxylate
The introduction of a bromine atom at the alpha-position of the ester is achieved through a radical bromination reaction, typically using N-bromosuccinimide (NBS) and a radical initiator.
-
Protocol:
-
Dissolve Ethyl pyridazine-3-carboxylate (1.0 eq) in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Reflux the mixture under inert atmosphere, irradiating with a UV lamp to facilitate the reaction, for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction mixture, filter off the succinimide, and wash the filtrate with a sodium thiosulfate solution to remove any remaining bromine.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, Ethyl 2-bromo-2-(pyridazin-3-yl)acetate, can be purified by column chromatography.
-
Step 4: Reductive Dehalogenation to Ethyl 2-(pyridazin-3-yl)acetate
The final step involves the removal of the bromine atom to yield the target compound.
-
Protocol:
-
Dissolve the crude Ethyl 2-bromo-2-(pyridazin-3-yl)acetate (1.0 eq) in a solvent such as acetic acid.
-
Add activated zinc dust (2.0 eq) portion-wise while stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, filter off the excess zinc.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, Ethyl 2-(pyridazin-3-yl)acetate, by column chromatography.
-
Physicochemical Properties and Structural Characterization
Due to the novelty of this specific unsubstituted derivative, experimental data is limited. The following table presents predicted physicochemical properties and expected spectral characteristics based on closely related pyridazine-containing molecules.
| Property | Predicted Value / Expected Characteristics |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in common organic solvents like ethanol, DMSO, and dichloromethane |
| ¹H NMR | - Signals corresponding to the ethyl group (triplet and quartet). - A singlet for the methylene protons of the acetate group. - Signals in the aromatic region characteristic of the pyridazine ring protons. |
| ¹³C NMR | - Peaks for the ethyl group carbons. - A peak for the methylene carbon of the acetate group. - A peak for the ester carbonyl carbon. - Resonances in the aromatic region for the pyridazine ring carbons. |
| IR (cm⁻¹) | - A strong absorption band around 1730-1750 cm⁻¹ for the C=O stretch of the ester. - C-H stretching and bending frequencies for the alkyl and aromatic portions. - C=N and C=C stretching vibrations characteristic of the pyridazine ring. |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ and characteristic fragmentation patterns. |
Potential Applications in Medicinal Chemistry
The pyridazine scaffold is a well-established pharmacophore with a broad range of biological activities.[1][2] Ethyl 2-(pyridazin-3-yl)acetate, as a foundational member of this class, holds potential for development in several therapeutic areas.
Anticancer Potential
Numerous pyridazine derivatives have demonstrated significant anticancer activity, targeting various pathways involved in tumor progression.[6][7] These compounds have been shown to inhibit key enzymes such as tyrosine kinases and to induce apoptosis in cancer cells.[2][8]
Workflow for Anticancer Evaluation:
Caption: A typical workflow for evaluating the anticancer potential of a novel compound.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6]
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of Ethyl 2-(pyridazin-3-yl)acetate and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Anti-inflammatory Activity
The pyridazine nucleus is also a key feature in many compounds with anti-inflammatory properties. These derivatives can modulate inflammatory pathways, for instance, by inhibiting the production of pro-inflammatory cytokines.[9][10][11]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[10][11]
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of Ethyl 2-(pyridazin-3-yl)acetate for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Calculation: Determine the percentage of NO inhibition compared to the LPS-stimulated control.
Future Directions and Conclusion
Ethyl 2-(pyridazin-3-yl)acetate represents a fundamental building block within the medicinally significant pyridazine family. Its straightforward, albeit multi-step, proposed synthesis provides a platform for the generation of a library of derivatives for structure-activity relationship (SAR) studies. The exploration of its biological activity, particularly in the realms of oncology and inflammation, is a logical and promising avenue for future research. This technical guide serves as a foundational resource to stimulate and support further investigation into this and related pyridazine compounds, with the ultimate goal of developing novel and effective therapeutic agents.
References
-
How can 3-CHLOROPYRIDAZINE be prepared and used in pharmaceutical synthesis?. (n.d.). Chemsrc.com. Retrieved January 27, 2024, from [Link]
-
3-Chloropyridine. (2023, December 28). In Wikipedia. [Link]
-
Chloropyridine: Common isomorphs, synthesis, reactions and applications. (2022, April 20). Chempanda. [Link]
-
Synthesis of Pyridazine. (n.d.). ChemTube3D. Retrieved January 27, 2024, from [Link]
-
Oliveira-Campos, A. M. F., Salaheldin, A. M., & Rodrigues, L. M. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. Retrieved January 27, 2024, from [Link]
-
Synthesis and chemistry of pyridazin-3(2H)-ones. (2021). ScienceDirect. [Link]
-
Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2024, from [Link]
- CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. (n.d.). Google Patents.
-
Al-Zaydi, K. M. (2013). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 18(7), 8447-8465. [Link]
-
De Borggraeve, W. M., & Van der Eycken, E. V. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 293-313. [Link]
-
Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Pyridazine. (n.d.). [PDF]. Retrieved from [Link]
- Zhang, Y., et al. (2025). Novel anti-inflammatory compounds that alleviate experimental autoimmune encephalomyelitis.
- Oxidation of certain methylpyridines to pyridine carboxylic acids. (1953). The Journal of Organic Chemistry, 18(11), 1469-1474.
- Ghorab, M. M., et al. (2016). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin, 64(7), 824-834.
-
Oxidation of 3-methylpyridine to KN with oxygen or air. (n.d.). ResearchGate. Retrieved January 27, 2024, from [Link]
- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1837-1906.
-
Wittig reaction. (2023, December 26). In Wikipedia. [Link]
- Al-Suwaidan, I. A., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5293.
- US2818378A - Oxidation of methyl-pyridines. (n.d.). Google Patents.
-
Pyridazine Derivatives I Showed Potent Anticancer Activity and... (n.d.). ResearchGate. Retrieved January 27, 2024, from [Link]
- Al-Kaabi, F. K. H., Al-Duri, B., & Kings, I. (2021). Supercritical water oxidation of 3-methylpyridine with propylene glycol. Arabian Journal of Chemistry, 14(9), 103319.
- Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025). Molecules, 30(1), 123.
- Product Class 8: Pyridazines. (n.d.). Science of Synthesis.
- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2022). Molecules, 27(15), 4993.
-
Wittig Reaction - Common Conditions. (n.d.). The Reaction Romano. Retrieved January 27, 2024, from [Link]
-
Show how Wittig reactions might be used to synthesize the following... (n.d.). Pearson+. Retrieved January 27, 2024, from [Link]
- Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. (2024). European Journal of Medicinal Chemistry, 275, 116584.
-
Chad's Prep. (2021, April 5). 19.7b Wittig Reaction | Organic Chemistry [Video]. YouTube. [Link]
- Anagnostopoulos, A. K., et al. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega, 8(38), 34896-34913.
- Li, Y., et al. (2018). Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. Journal of Medicinal Chemistry, 61(21), 9585-9597.
-
Pimple, B. P. (2020, July 25). In virto Anti inflammatory assay [Video]. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 9. Novel anti-inflammatory compounds that alleviate experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin - PMC [pmc.ncbi.nlm.nih.gov]
The Pyridazine Scaffold in Modern Drug Discovery: A Technical Guide
Executive Summary
The pyridazine (1,2-diazine) scaffold represents a "privileged structure" in medicinal chemistry, offering a distinct physicochemical profile compared to its isomers, pyrimidine (1,3-diazine) and pyrazine (1,4-diazine). While historically underutilized compared to pyridine or phenyl rings, pyridazine has surged in prominence due to its ability to lower lipophilicity (logP), increase aqueous solubility, and provide unique hydrogen-bonding vectors.
This guide analyzes the pyridazine core's utility, detailing its electronic properties, synthetic accessibility via cross-coupling and inverse electron-demand Diels-Alder (IEDDA) reactions, and its successful application in FDA-approved therapeutics like Relugolix and Deucravacitinib .
Part 1: Physicochemical Profile & Bioisosterism[1]
The "Diazine" Advantage
The defining feature of pyridazine is the adjacent nitrogen atoms (N-N bond).[1] This proximity creates a significant dipole moment and alters the electron density distribution compared to other heteroaromatics.
-
Dipole Moment: Pyridazine exhibits a high dipole moment (~3.9 D), significantly higher than pyridine (~2.2 D) or pyrazine (0 D). This polarity is crucial for specific receptor interactions and improving solubility.
-
Basicity (pKa): The pKa of the conjugate acid is approximately 2.3, making it less basic than pyridine (pKa ~5.2). This reduced basicity prevents protonation at physiological pH, potentially improving membrane permeability for certain CNS targets.
-
Lipophilicity: Replacing a phenyl ring with a pyridazine ring typically lowers cLogP by 1.5–2.0 units, a massive shift used to correct "greasy" lead compounds.
Comparative Analysis
The following table contrasts pyridazine with its common bioisosteres.
| Property | Benzene | Pyridine | Pyridazine (1,2-diazine) | Pyrimidine (1,3-diazine) |
| Dipole Moment (D) | 0 | 2.2 | 3.9 | 2.3 |
| pKa (Conjugate Acid) | N/A | 5.2 | 2.3 | 1.3 |
| H-Bond Acceptors | 0 | 1 | 2 | 2 |
| Water Solubility | Low | Moderate | High | High |
| Metabolic Liability | Oxidation | N-Oxidation | Oxidation (C3/C6) | Oxidation |
Visualization: Diazine Physicochemistry
The diagram below illustrates the electronic relationship between the diazine isomers.
Figure 1: Comparative physicochemical properties of diazine isomers. Note the distinct polarity of the pyridazine scaffold.
Part 2: Synthetic Accessibility
Medicinal chemists primarily access the pyridazine core through two strategies: Functionalization of Dihalides (Standard SAR generation) and De Novo Synthesis (Scaffold construction).
Strategy A: Functionalization of 3,6-Dichloropyridazine
This is the workhorse of industrial medicinal chemistry. The 3,6-dichloropyridazine starting material allows for sequential nucleophilic aromatic substitution (SNAr) or Palladium-catalyzed cross-couplings.
-
Regioselectivity: The first displacement usually occurs at the more electrophilic position (often controlled by sterics if the ring is substituted, or statistical if symmetric).
-
Reactivity: Pyridazines are electron-deficient, facilitating SNAr reactions with amines or alkoxides.
Strategy B: Inverse Electron Demand Diels-Alder (IEDDA)
A powerful method for constructing highly substituted pyridazines.
-
Mechanism: Reaction between an electron-deficient 1,2,4,5-tetrazine and an electron-rich dienophile (alkyne or enamine), followed by the extrusion of nitrogen (N2).
-
Application: This is increasingly used in DNA-Encoded Library (DEL) synthesis and bioconjugation due to its high bio-orthogonality and rate.
Visualization: Synthetic Workflow
Figure 2: Sequential functionalization strategy for generating pyridazine libraries from commercially available dihalides.
Part 3: Detailed Experimental Protocol
Protocol: Sequential Suzuki-Miyaura Coupling for 3,6-Disubstituted Pyridazines
Objective: Synthesis of a 3-aryl-6-heteroaryl-pyridazine. Rationale: The electron-deficient nature of pyridazine makes the oxidative addition of Pd(0) facile, but homocoupling can be a side reaction. This protocol uses a specific catalyst system to minimize byproducts.
Phase 1: Mono-Coupling (Synthesis of Intermediate)
-
Reagents:
-
Procedure:
-
Charge a reaction vial with 3,6-dichloropyridazine, Boronic Acid A, and Pd catalyst.
-
Evacuate and backfill with Nitrogen (3 cycles) to remove Oxygen (critical to prevent homocoupling).
-
Add degassed solvents and aqueous base.[2]
-
Heat to 80°C for 4–6 hours. Monitor by LCMS.
-
Note: The first chlorine is highly reactive; avoid overheating to prevent bis-coupling.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4. Purify via silica flash chromatography (Hexane/EtOAc gradient).
Phase 2: Second Coupling (Diversification)
-
Reagents:
-
3-Chloro-6-arylpyridazine (Intermediate from Phase 1)
-
Boronic Acid B (1.5 equiv)
-
Catalyst Change: Pd(dppf)Cl2·DCM (0.05 equiv) - More robust for the deactivated chloride.
-
K3PO4 (3.0 equiv)
-
Solvent: 1,4-Dioxane (Anhydrous)
-
-
Procedure:
-
Combine reagents in a microwave vial.
-
Degas thoroughly.[2]
-
Heat to 100–120°C (Microwave preferred) for 30–60 minutes.
-
-
Validation:
-
Expected Mass: M+H peak matching the disubstituted product.
-
1H NMR: Disappearance of the doublet corresponding to the pyridazine proton adjacent to the chlorine.
-
Part 4: Pharmacological Case Studies
The pyridazine ring is not just a linker; it is an active pharmacophore.
Relugolix (Orgovyx)
-
Indication: Prostate Cancer (GnRH Receptor Antagonist).[4]
-
Role of Pyridazine: The core N-methyl-6-amino-pyridazine scaffold serves as a rigid spacer that orients the terminal phenyl and urea groups. Its polarity improves the oral bioavailability of the drug compared to earlier peptide-based GnRH antagonists.
Deucravacitinib (Sotyktu)
-
Indication: Psoriasis (TYK2 Inhibitor).
-
Role of Pyridazine: This molecule features a highly substituted pyridazine-3-carboxamide. The nitrogen atoms in the ring participate in a critical hydrogen-bonding network within the TYK2 pseudokinase domain (JH2), providing the high selectivity over JAK1/2/3 which possess different binding pocket electrostatics.
References
-
Wermuth, C. G. (1998). "Pyridazines in medicinal chemistry: A review." Med.[5][6] Chem. Res.
-
Hermann, J. C., et al. (2020). "Discovery of Deucravacitinib (BMS-986165): A Highly Potent and Selective Allosteric Inhibitor of Tyrosine Kinase 2." Journal of Medicinal Chemistry.
-
Markham, A. (2021). "Relugolix: First Approval."[4] Drugs.
-
Makara, G. M., et al. (2002). "Solid-Phase Synthesis of 3,6-Disubstituted Pyridazines." Organic Letters.
-
Li, H., et al. (2018). "Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA." Organic Letters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
Methodological & Application
Application Notes & Protocols: Ethyl 2-(pyridazin-3-yl)acetate as a Versatile Building Block in Heterocyclic Synthesis
Abstract
The pyridazine core is a foundational scaffold in medicinal and agrochemical development, with derivatives exhibiting a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Ethyl 2-(pyridazin-3-yl)acetate emerges as a particularly valuable building block, possessing multiple reactive centers that permit diverse and strategic molecular elaboration. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthetic utility of this compound. We will explore key transformations at its primary reactive sites—the ester moiety and the active methylene group—and provide detailed, field-proven protocols for its application in the synthesis of more complex, high-value heterocyclic systems.
Introduction: The Strategic Value of Ethyl 2-(pyridazin-3-yl)acetate
Nitrogen-containing heterocycles are cornerstones of modern pharmaceutical science. Among them, the pyridazine (1,2-diazine) ring is a privileged structure due to its unique electronic properties and its prevalence in a multitude of biologically active agents. Ethyl 2-(pyridazin-3-yl)acetate is a bifunctional reagent that strategically combines the electron-deficient pyridazine ring with an ethyl acetate side chain. This arrangement offers two orthogonal points for chemical modification:
-
The Ester Group: A classic handle for transformations into amides, carboxylic acids, or, most notably, acetohydrazides. These hydrazides are crucial precursors for constructing five-membered heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles.
-
The Active Methylene Group: The protons on the carbon alpha to both the pyridazine ring and the ester carbonyl are acidic. This allows for deprotonation and subsequent C-C bond formation through alkylation or condensation reactions, enabling the construction of substituted derivatives or the annulation of new rings.
This guide details the practical application of these reactive handles, providing robust protocols to empower researchers in their synthetic campaigns.
The Versatile Scaffold: Ethyl 2-(pyridazin-3-yl)acetate in Modern Medicinal Chemistry
Introduction: The Pyridazine Core as a Privileged Structure in Drug Discovery
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular entities with superior efficacy and safety profiles. Within the vast arsenal of heterocyclic scaffolds, pyridazine and its derivatives have emerged as "privileged structures," consistently appearing in a diverse array of biologically active compounds.[1][2] The unique electronic properties of the pyridazine ring, characterized by two adjacent nitrogen atoms, impart specific physicochemical attributes that are highly advantageous for drug design. These include improved solubility, metabolic stability, and the ability to engage in specific hydrogen bonding interactions with biological targets.[1][2]
This application note delves into the utility of a key building block, Ethyl 2-(pyridazin-3-yl)acetate , in the synthesis of medicinally relevant compounds. We will explore its application in the development of modulators for crucial biological targets, providing detailed synthetic protocols and insights into the rationale behind experimental design.
Core Applications of Ethyl 2-(pyridazin-3-yl)acetate
Ethyl 2-(pyridazin-3-yl)acetate serves as a versatile starting material for the synthesis of a wide range of functionalized pyridazine derivatives. Its ester functionality provides a convenient handle for various chemical transformations, including hydrolysis, amidation, and reduction, while the pyridazine core can be further modified through substitution reactions. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Central Nervous System (CNS) Agents: Targeting GABA-A Receptors
The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel and a major inhibitory neurotransmitter receptor in the central nervous system. Its modulation is a key therapeutic strategy for anxiety, epilepsy, and sleep disorders. The pyridazine scaffold has been successfully incorporated into potent and selective GABA-A receptor modulators.
A prominent example is Gabazine (SR-95531) , a competitive GABA-A antagonist widely used as a research tool to study GABAergic neurotransmission. While the original synthesis of Gabazine may not have started directly from Ethyl 2-(pyridazin-3-yl)acetate, a logical and efficient synthetic route can be devised utilizing this starting material to access key pyridazinyl intermediates.
The following workflow outlines the key synthetic transformations to generate a precursor for Gabazine and related analogs, starting from Ethyl 2-(pyridazin-3-yl)acetate.
Caption: Synthetic workflow for a Gabazine precursor.
This protocol details the first key step in the elaboration of Ethyl 2-(pyridazin-3-yl)acetate into a versatile hydrazide intermediate.
Materials:
-
Ethyl 2-(pyridazin-3-yl)acetate (1.0 eq)
-
Hydrazine hydrate (80% solution, 5.0 eq)
-
Ethanol, absolute
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
To a solution of Ethyl 2-(pyridazin-3-yl)acetate in absolute ethanol (0.2 M), add hydrazine hydrate.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator until a precipitate forms.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the solid with cold ethanol.
-
Dry the product under vacuum to afford 2-(pyridazin-3-yl)acetohydrazide as a solid.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Metabolic Disorders: Diacylglycerol Acyltransferase 2 (DGAT2) Inhibitors
Diacylglycerol O-acyltransferase 2 (DGAT2) is an enzyme that plays a crucial role in the final step of triglyceride synthesis. Inhibition of DGAT2 is a promising therapeutic strategy for the treatment of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. A patent application (WO2013150416A1) has disclosed the use of Ethyl 2-(pyridazin-3-yl)acetate as a reactant in the synthesis of DGAT2 inhibitors.[3]
The synthesis of these inhibitors often involves the alkylation of the active methylene group of Ethyl 2-(pyridazin-3-yl)acetate, followed by further transformations to build the final complex molecule.
Caption: General synthetic route to DGAT2 inhibitors.
This protocol provides a general procedure for the C-alkylation of the starting material, a key step in the synthesis of various DGAT2 inhibitors.
Materials:
-
Ethyl 2-(pyridazin-3-yl)acetate (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide) (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes
Procedure:
-
Under an inert atmosphere, suspend sodium hydride in anhydrous THF in a flame-dried round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of Ethyl 2-(pyridazin-3-yl)acetate in anhydrous THF to the NaH suspension via syringe.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkylated product.
Data Summary: Biological Activities of Pyridazine Derivatives
The following table summarizes the biological activities of representative pyridazine-containing compounds, highlighting the therapeutic potential of this scaffold.
| Compound/Class | Target | Biological Activity | Therapeutic Area | Reference |
| Gabazine (SR-95531) | GABA-A Receptor | Antagonist | CNS Disorders (Research Tool) | [4] |
| Pyridazinyl derivatives | DGAT2 | Inhibitor | Metabolic Disorders | [3] |
| Pyridazinone derivatives | Various Kinases | Inhibitor | Oncology | [1] |
| Aminopyridazines | Various Receptors | Modulator | Diverse | [2] |
Conclusion and Future Perspectives
Ethyl 2-(pyridazin-3-yl)acetate has proven to be a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of compounds targeting a range of biological systems, from CNS receptors to metabolic enzymes, underscores the importance of the pyridazine scaffold in modern drug discovery. The synthetic protocols provided herein offer a foundation for researchers to explore the chemical space around this privileged core, paving the way for the development of novel therapeutics with improved pharmacological profiles. Future work will undoubtedly continue to uncover new applications for this adaptable and powerful synthetic intermediate.
References
- Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: Synthesis, chemistry and biological activity. Bioorganic & Medicinal Chemistry, 17(8), 2823–2829.
- WO2013150416A1 - Diacylglycerol acyltransferase 2 inhibitors - Google Patents. (n.d.).
- Haider, S., Alam, M. S., & Hamid, H. (2017). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Current medicinal chemistry, 24(29), 3146–3166.*
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (n.d.). Retrieved January 30, 2026, from [Link]
-
Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - NIH. (n.d.). Retrieved January 30, 2026, from [Link]
-
Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study - Baghdad Science Journal. (n.d.). Retrieved January 30, 2026, from [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. (n.d.). Retrieved January 30, 2026, from [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]
-
Microwave-enhanced synthesis of 2,3,6-trisubstituted pyridazines: application to four-step synthesis of gabazine (SR-95531) - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]
Sources
- 1. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-enhanced synthesis of 2,3,6-trisubstituted pyridazines: application to four-step synthesis of gabazine (SR-95531) - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Synthetic Protocols: Ethyl 2-(pyridazin-3-yl)acetate Reactivity
This guide details the reactivity of Ethyl 2-(pyridazin-3-yl)acetate with nucleophiles, focusing on its dual-reactive nature: the electrophilic ester side chain and the electron-deficient pyridazine core.
Introduction: The Electrophile-Pronucleophile Duality
Ethyl 2-(pyridazin-3-yl)acetate is a versatile heterocyclic building block characterized by two distinct reactivity zones. Its utility in drug discovery—particularly for kinase inhibitors (e.g., ALK5, p38 MAP kinase)—stems from the interplay between the electron-deficient 1,2-diazine ring and the pendant ester group.
When reacting with nucleophiles, the molecule exhibits site-selective behavior :
-
Hard Nucleophiles (Amines, Hydrazines, Hydroxide): Attack the ester carbonyl (
) via nucleophilic acyl substitution. -
Bases (acting as Nucleophiles/Proton Abstractors): Attack the
-methylene protons ( ), generating a stabilized carbanion for condensation reactions.
Reactivity Map
The following diagram outlines the primary sites of nucleophilic interaction.
Figure 1: Primary reaction pathways for Ethyl 2-(pyridazin-3-yl)acetate upon treatment with nucleophiles.
Reaction with Nitrogen Nucleophiles (The Ester Site)
The most common application of this scaffold is the transformation of the ethyl ester into amides or hydrazides. The pyridazine ring exerts an electron-withdrawing effect, making the ester carbonyl slightly more electrophilic than a standard aliphatic ester, yet the proximity of the basic nitrogens can occasionally interfere via coordination to metal catalysts.
Direct Amidation (Library Synthesis)
Direct aminolysis of the ester is preferred over hydrolysis-coupling sequences to maximize atom economy.
Mechanism: Nucleophilic attack of the amine lone pair on the ester carbonyl, followed by elimination of ethoxide.
Protocol: Lewis Acid-Catalyzed Aminolysis
Standard thermal aminolysis often requires high temperatures (
Reagents:
-
Substrate: Ethyl 2-(pyridazin-3-yl)acetate (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)
-
Catalyst:
(Trimethylaluminum) or -
Solvent: Toluene or THF (Anhydrous)
Step-by-Step Procedure:
-
Preparation: In a flame-dried reaction vial under Argon, dissolve the amine (1.2 equiv) in anhydrous Toluene (0.5 M).
-
Catalyst Activation: Caution: Pyrophoric. Add
(2.0 M in toluene, 1.2 equiv) dropwise at 0°C. Stir for 15 minutes to form the active aluminum-amide species. -
Addition: Add a solution of Ethyl 2-(pyridazin-3-yl)acetate (1.0 equiv) in Toluene dropwise.
-
Reaction: Warm to 60–80°C and stir for 4–12 hours. Monitor by LC-MS (Target mass: M + Amine - OEt).
-
Quench: Cool to 0°C. Carefully quench with dilute HCl (1M) or Rochelle’s salt solution (saturated potassium sodium tartrate) to break the aluminum emulsion.
-
Workup: Extract with EtOAc (3x). Wash organics with brine, dry over
, and concentrate.
Data Summary: Amidation Efficiency
| Nucleophile Type | Catalyst | Temp (°C) | Typical Yield | Notes |
| Primary Aliphatic | None (Thermal) | 120 | 50-65% | Slow; requires sealed tube. |
| Primary Aliphatic | 60 | 85-95% | Fast; clean conversion. | |
| Aniline (Aromatic) | 90 | 70-80% | Requires higher temp due to lower nucleophilicity. | |
| Secondary Amine | 80 | 60-75% | Steric hindrance reduces yield. |
Hydrazinolysis (Precursor to Fused Rings)
Reaction with hydrazine is the gateway to pyrrolo[1,2-b]pyridazines , a privileged scaffold in oncology (e.g., kinase inhibitors).
Protocol:
-
Dissolve Ethyl 2-(pyridazin-3-yl)acetate (10 mmol) in Ethanol (30 mL).
-
Add Hydrazine monohydrate (5.0 equiv) dropwise. Excess hydrazine prevents dimer formation.
-
Reflux (
C) for 3–6 hours. The product often precipitates upon cooling. -
Isolation: Cool to 0°C. Filter the solid precipitate. Wash with cold ethanol and diethyl ether.
Synthesis of Fused Heterocycles (Pyrrolo[1,2-b]pyridazines)
This is the most sophisticated application of the scaffold. The reaction involves a nucleophilic attack by the hydrazide (derived from the ester) or a direct condensation where the pyridazine nitrogen acts as a nucleophile in a second step.
Pathway: The "Hydrazide-First" Route
This method builds the pyrrole ring onto the pyridazine core.
Workflow Diagram:
Figure 2: Sequential nucleophilic expansion to fused pyrrolo-pyridazine systems.
Detailed Protocol (Step 2):
-
Reagents: 2-(Pyridazin-3-yl)acetohydrazide (1.0 equiv) + 2,5-Hexanedione (1.1 equiv) (or equivalent 1,4-dicarbonyl).
-
Solvent: Glacial Acetic Acid (acts as solvent and catalyst).
-
Conditions: Reflux for 2–4 hours.
-
Mechanism: Double condensation. The terminal hydrazine
attacks one ketone; the internal amide NH attacks the other, followed by dehydration and aromatization. -
Purification: Pour into crushed ice/water. Neutralize with
. Extract with DCM.[3]
Interaction with Basic Nucleophiles (Active Methylene)
While the title specifies "reaction with nucleophiles," in basic media, the methylene group at C2 becomes the active species (nucleophile) due to the acidity induced by the pyridazine ring (
Reaction: Knoevenagel Condensation. Nucleophile (Initial): Piperidine or Alkoxide (deprotonates the substrate). Electrophile: Aromatic Aldehyde.
Protocol:
-
Mix: Ethyl 2-(pyridazin-3-yl)acetate (1.0 equiv) + Aromatic Aldehyde (1.0 equiv) in Ethanol.
-
Catalyst: Add Piperidine (0.1 equiv) and Glacial Acetic Acid (0.1 equiv).
-
Condition: Reflux for 6–12 hours.
-
Outcome: Formation of
-unsaturated ester (Ethyl 3-aryl-2-(pyridazin-3-yl)acrylate).-
Note: These products are valuable Michael acceptors for further diversification.
-
References
-
Synthesis of Pyridazinyl-Acetates: National Institutes of Health (NIH). "Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate: Synthesis and crystallization."
-
Pyrrolo[1,2-b]pyridazine Chemistry: Arkivoc. "Pyrrolo[1,2-b]pyridazines.[4][5][6][7][8][9] A revisit." (Review of synthesis from pyridazine acetates).
-
Amidation Methodologies: Organic Chemistry Portal. "Amide synthesis by acylation." (General protocols applicable to heteroaromatic esters).
-
Active Methylene Reactivity: European Journal of Chemistry. "Reactivity of functionally substituted 3-oxo-2-arylhydrazones toward active methylene reagents."
-
General Pyridazine Properties: Thieme Connect. "Product Class 8: Pyridazines." (Electronic structure and nucleophilic susceptibility).
Sources
- 1. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurjchem.com [eurjchem.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. Ethyl 2-[methyl(pyridazin-3-yl)amino]acetate | C9H13N3O2 | CID 114998573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
Application Note: Strategic Derivatization of Ethyl 2-(pyridazin-3-yl)acetate for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyridazine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in bioactive molecules and approved pharmaceuticals.[1] Its two adjacent nitrogen atoms offer unique hydrogen bonding capabilities and influence the molecule's physicochemical properties, such as aqueous solubility and metabolic stability.[2] Ethyl 2-(pyridazin-3-yl)acetate serves as a versatile starting point for generating compound libraries aimed at exploring structure-activity relationships (SAR). The molecule presents three primary points for chemical modification: the ethyl ester, the active methylene bridge, and the pyridazine ring itself.
This guide provides a comprehensive overview of scientifically-grounded strategies and detailed protocols for the systematic derivatization of this scaffold. The objective is to enable researchers to efficiently generate analog libraries for probing interactions with biological targets, thereby accelerating the drug discovery process.
Molecular Overview and Strategic Points for Derivatization
The chemical structure of Ethyl 2-(pyridazin-3-yl)acetate offers distinct regions for modification, each allowing for the introduction of chemical diversity to probe different aspects of a drug-target interaction. Understanding these reactive sites is the first step in designing a logical SAR campaign.
-
Position A: The Ester Moiety: This site is ideal for introducing a wide array of functional groups to explore hydrogen bonding, salt bridge formation, and steric interactions. It is the most common and synthetically accessible starting point.
-
Position B: The Active Methylene Bridge: The protons on this carbon are acidic due to the adjacent electron-withdrawing ester and pyridazine ring, making it a nucleophilic handle for introducing substituents that can probe steric pockets and introduce chirality.[3]
-
Position C: The Pyridazine Ring: As an electron-deficient heterocycle, the pyridazine ring can undergo specific modifications, such as nucleophilic aromatic substitution, allowing for modulation of the core scaffold's electronics and providing new vectors for growth.
Caption: Key reactive sites on the Ethyl 2-(pyridazin-3-yl)acetate scaffold.
Section 1: Derivatization at the Ester Moiety (Position A)
Modifying the ester is the most facile approach to quickly generate a diverse library. The primary strategy involves saponification to the corresponding carboxylic acid, which is a crucial intermediate for subsequent reactions like amide coupling.
Saponification to 2-(Pyridazin-3-yl)acetic Acid
Causality: The conversion of the ester to a carboxylic acid is a foundational step.[4] The resulting acid is a versatile intermediate that can be coupled with a vast library of amines to form amides, or used in other transformations.[5] This hydrolysis is typically performed under basic conditions.[4][6]
Protocol 1.1: Saponification
-
Dissolution: Dissolve Ethyl 2-(pyridazin-3-yl)acetate (1.0 eq) in a mixture of methanol (or ethanol) and water (e.g., a 4:1 ratio).
-
Base Addition: Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5 - 2.0 eq) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up (Acidification): Cool the reaction mixture in an ice bath. Carefully acidify the solution to pH ~3-4 with a cold aqueous acid solution (e.g., 1N HCl).[6] The carboxylic acid product will often precipitate.
-
Extraction & Isolation: If the product precipitates, it can be collected by filtration.[6] Alternatively, extract the aqueous solution with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Validation: Confirm the structure of 2-(pyridazin-3-yl)acetic acid using ¹H NMR, ¹³C NMR, and mass spectrometry.
Amide Formation via Coupling Reactions
Causality: Amide bond formation is one of the most important reactions in medicinal chemistry.[7] Amides introduce hydrogen bond donors and acceptors, which can form critical interactions with protein targets. By coupling the intermediate carboxylic acid with a diverse set of commercially available amines, researchers can systematically probe the steric and electronic requirements of a binding pocket.[1][8] Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) are commonly used to activate the carboxylic acid for nucleophilic attack by the amine.[9]
Protocol 1.2: EDC/HOBt Amide Coupling
-
Activation: Dissolve 2-(pyridazin-3-yl)acetic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Coupling Agent: Add EDC·HCl (1.2 eq) to the mixture, followed by a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq) to neutralize the hydrochloride salt.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor for completion using TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the combined organic layers sequentially with a weak acid (e.g., 5% citric acid solution), a weak base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Final Purification & Validation: Purify the crude product via flash column chromatography on silica gel. Characterize the final amide derivative by NMR and mass spectrometry to confirm its identity and purity.
Caption: Workflow for amide library synthesis from the ester moiety.
Section 2: Derivatization at the Methylene Bridge (Position B)
The methylene group alpha to both the pyridazine ring and the ester carbonyl is "active," meaning its protons are sufficiently acidic to be removed by a strong base.[3][10] This creates a nucleophilic enolate that can react with electrophiles, such as alkyl halides, allowing for the introduction of substituents directly onto the linker region.
α-Alkylation of the Methylene Carbon
Causality: Introducing substituents at the α-position can explore steric tolerance within a binding site, introduce a chiral center, and alter the conformation of the side chain. This strategy is valuable when initial SAR suggests that the linker region is in proximity to a specific sub-pocket of the target protein. A strong, non-nucleophilic base like Lithium diisopropylamide (LDA) is typically required to quantitatively form the enolate for alkylation.[11]
Protocol 2.1: α-Alkylation
-
Inert Conditions: This reaction must be performed under strictly anhydrous conditions under an inert atmosphere (e.g., Argon or Nitrogen). All glassware should be oven- or flame-dried.
-
Enolate Formation: Dissolve Ethyl 2-(pyridazin-3-yl)acetate (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C (a dry ice/acetone bath).
-
Base Addition: Add a solution of freshly prepared or commercial LDA (1.05 eq) dropwise to the cooled solution. Stir at -78 °C for 1 hour to ensure complete enolate formation.
-
Electrophile Addition: Add the desired alkyl halide (R-X, e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise to the enolate solution at -78 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor by TLC or LC-MS.
-
Quenching & Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (3x).
-
Purification & Validation: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting α-alkylated product by flash column chromatography and validate its structure by NMR and mass spectrometry.
Section 3: Application in a SAR Study Workflow
The derivatization strategies outlined above form the basis of a systematic SAR exploration. A typical workflow involves creating a focused library based on one of the protocols, screening for biological activity, and using the data to design the next generation of compounds.
Caption: A logical workflow for a SAR campaign starting from the core scaffold.
Data Presentation: Hypothetical SAR Table
After synthesizing and testing a library of amide derivatives (Protocol 1.2), the results should be organized to facilitate analysis. A well-structured table is crucial for identifying trends.
Table 1: Hypothetical SAR Data for Amide Derivatives Targeting Kinase X
| Compound ID | R Group (from R-NH₂) | IC₅₀ (nM) | Ligand Efficiency (LE) | Rationale for Inclusion |
| 1a | -CH₃ | 500 | 0.35 | Small, simple alkyl group |
| 1b | -CH₂CH₂OH | 250 | 0.38 | Introduce H-bond donor/acceptor |
| 1c | -Cyclohexyl | 120 | 0.41 | Explore hydrophobic pocket |
| 1d | -Phenyl | 85 | 0.45 | Probe for π-π stacking |
| 1e | -4-Fluorophenyl | 40 | 0.48 | Favorable aromatic interaction |
| 1f | -CH₂-Phenyl (Benzyl) | 150 | 0.40 | Increase flexibility |
| 1g | -tert-Butyl | >10,000 | N/A | Probe for steric hindrance |
Analysis of Hypothetical Data: From this table, a clear trend emerges:
-
Small alkyl groups (1a) are tolerated but not optimal.
-
Introducing a hydrogen-bonding group (1b) improves potency.
-
Aromatic groups are highly favorable (1d, 1e), suggesting a potential π-π stacking or hydrophobic interaction.
-
The 4-fluoro substitution (1e) significantly boosts potency, possibly through a specific halogen bond or by favorably modulating electronics.
-
Large, bulky groups like tert-butyl (1g) are detrimental, indicating a steric clash in the binding site.
Based on this initial SAR, the next logical step would be to further explore substitutions on the phenyl ring (e.g., other halogens, methoxy groups) or to use the active hit (1e) as a template for α-alkylation (Protocol 2.1) to probe the space around the linker.
Conclusion
Ethyl 2-(pyridazin-3-yl)acetate is a highly tractable chemical scaffold for SAR studies. By systematically applying fundamental organic chemistry reactions—saponification, amide coupling, and α-alkylation—medicinal chemists can efficiently generate diverse libraries of compounds. This structured approach, guided by iterative biological testing and data analysis, provides a robust framework for optimizing lead compounds and advancing drug discovery projects.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13745593, Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. PubChem. Retrieved from [Link]
-
ResearchGate (2015). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. ResearchGate. Retrieved from [Link]
-
Sharma, P., & Slusher, B. S. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]
-
Sanou, S. F., et al. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science. Retrieved from [Link]
-
American Chemical Society (2020). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]
-
Organic Chemistry Portal. Substituted active methylene synthesis by alkylation. Organic Chemistry Portal. Retrieved from [Link]
-
MDPI (2018). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. PubMed. Retrieved from [Link]
-
OperaChem. Saponification-Typical procedures. OperaChem. Retrieved from [Link]
-
National Center for Biotechnology Information (2023). Photoinduced Efficient Catalytic α-Alkylation Reactions of Active Methylene and Methine Compounds with Nonactivated Alkenes. Journal of the American Chemical Society. Retrieved from [Link]
-
Baruch S. Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. Retrieved from [Link]
-
Master Organic Chemistry (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]
-
HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]
-
ResearchGate (2023). Structure‐activity relationship of the synthesized pyridazine derivatives. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). Discovery of the Active Compounds of the Ethyl Acetate Extract Site of Ardisia japonica (Thunb.) Blume for the Treatment of Acute Lung Injury. Journal of Inflammation Research. Retrieved from [Link]
-
YouTube (2020). Alkylation of active methylene compounds and conversion into Ketones. ALL 'BOUT CHEMISTRY. Retrieved from [Link]
-
MDPI (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Retrieved from [Link]
-
eGyanKosh. TO STUDY THE KINETICS OF SAPONIFICATION OF AN ESTER BY TITRIMETRY. eGyanKosh. Retrieved from [Link]
-
ResearchGate (2020). Chemical constituents of the ethyl acetate extract from the leaf of mugwort (Artemisia vulgaris L.). ResearchGate. Retrieved from [Link]
-
ResearchGate (2020). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. ResearchGate. Retrieved from [Link]
-
Institute of Molecular and Translational Medicine (2024). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. IMTM. Retrieved from [Link]
-
Aapptec (2023). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Retrieved from [Link]
-
Royal Society of Chemistry (2012). Alkylation of active methylene compounds with alcohols catalyzed by an iridium complex. RSC Publishing. Retrieved from [Link]
-
Royal Society of Chemistry (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Retrieved from [Link]
-
Scribd. Experiment 1 Ester Sapnification. Scribd. Retrieved from [Link]
-
Karbala International Journal of Modern Science (2024). Metabolite Profiling of Potential Fraction From Ethyl Acetate Extract of Ziziphus mauritiana Leaves by LC-MS. Karbala International Journal of Modern Science. Retrieved from [Link]
-
American Chemical Society (2024). Photocatalytic Radical Relay Strategy for the Synthesis of Allylic gem-Difluorides via 1,4-Difunctionalization of gem-Difluorobuta-1,3-dienes. Organic Letters. Retrieved from [Link]
-
World Journal of Pharmaceutical Research (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. WJPR. Retrieved from [Link]
-
American Chemical Society (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Retrieved from [Link]
-
American Chemical Society (2024). Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part I: Synthesis of the Pyridazinyl Imidazolidinone Intermediate Enabled by Biocatalysis and CSTR Technologies. Organic Process Research & Development. Retrieved from [Link]
-
Organic Chemistry Portal. Amine to Amide (Coupling). Organic Chemistry Portal. Retrieved from [Link]
-
Royal Society of Chemistry. Making esters from alcohols and acids | Class experiment. RSC Education. Retrieved from [Link]
-
National Center for Biotechnology Information (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Retrieved from [Link]
-
Shivaji College. The class of compounds which contain a methylene group (-CH2-) directly bonded to two. Shivaji College, University of Delhi. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shivajicollege.ac.in [shivajicollege.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. hepatochem.com [hepatochem.com]
- 6. Saponification-Typical procedures - operachem [operachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Substituted active methylene synthesis by alkylation [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Guide: Synthesis of Ethyl 2-(pyridazin-3-yl)acetate
Scope & Application
Target Molecule: Ethyl 2-(pyridazin-3-yl)acetate (CAS: N/A for specific ester, Generic structure type).
Primary Route: Nucleophilic Aromatic Substitution (
Introduction: The "Meta-Like" Challenge
As a Senior Application Scientist, I often see researchers treat 3-chloropyridazine identical to its 2- or 4-isomers. This is the primary cause of yield failure.
In 3-chloropyridazine, the leaving group is in a meta-like relationship to the ring nitrogens regarding resonance stabilization.[1] Unlike the 4-position, where the negative charge in the Meisenheimer intermediate can be delocalized onto a nitrogen atom, the 3-position does not offer this direct resonance stabilization.[1] Consequently, 3-chloropyridazine is significantly less electrophilic than 4-chloropyridazine or 2-chloropyridine.
Implication: Standard conditions (e.g.,
Module 1: The Coupling (Formation of the Adduct)
The Protocol
Reagents: 3-Chloropyridazine (1.0 eq), Diethyl malonate (1.2 eq), NaH (60% in oil, 2.5 eq), Anhydrous THF or DMF.
-
Deprotonation: Suspend NaH in anhydrous THF/DMF at 0°C. Add diethyl malonate dropwise. Evolution of
gas will be vigorous. Stir until clear (formation of sodium enolate). -
Addition: Add 3-chloropyridazine (dissolved in minimum solvent) to the enolate.
-
Reaction: Heat to reflux (THF) or 80°C (DMF) for 4–12 hours.
-
Quench: Cool to 0°C. Carefully quench with sat.
.
Troubleshooting & FAQs
Q: The reaction mixture turned black immediately. Is my product gone? A: Not necessarily, but it indicates "Pyridazine Tars." Pyridazines are electron-deficient and prone to polymerization via radical pathways if the temperature spikes too fast.
-
Fix: Ensure the enolate is fully formed at 0°C before adding the pyridazine. If using DMF, do not exceed 90°C; thermal decomposition competes with substitution at high temperatures.
Q: TLC shows starting material (3-Cl) remaining after 12 hours. A: This confirms the low reactivity of the 3-position.
-
Diagnostic: Check your solvent. THF reflux (66°C) might be too cold to overcome the activation energy barrier for this specific substrate.
-
Solution: Switch to DMF or DMSO . The increased polarity stabilizes the charged transition state (Meisenheimer complex), significantly accelerating the rate.
Q: I see a major side spot with slightly lower Rf. A: This is likely the bis-alkylation product. The mono-adduct product is more acidic than diethyl malonate. If you have excess base and excess 3-chloropyridazine, the product will deprotonate and attack another ring.
-
Prevention: Use a slight excess of malonate (1.2–1.5 eq) relative to the pyridazine, not the other way around.
Module 2: Krapcho Decarboxylation (The Yield Maker)
Traditional acidic hydrolysis/decarboxylation (
The Protocol
Reagents: Crude Malonate Adduct, NaCl (2-3 eq), Water (2-5 eq), DMSO (Solvent).
-
Dissolve the crude diester in DMSO.
-
Add solid NaCl and a small amount of water.
-
Heat to 130°C–150°C. Monitor
evolution. -
Endpoint: Reaction is complete when gas evolution ceases and TLC shows a single decarboxylated spot.
Troubleshooting & FAQs
Q: The reaction is frothing uncontrollably.
A: The release of
-
Fix: Ramp the temperature slowly from 100°C to 150°C. Do not plunge the flask into a pre-heated oil bath.
Q: Yield is low after extraction. Where is my product? A: The product, Ethyl 2-(pyridazin-3-yl)acetate, contains a basic nitrogen.
-
Critical Check: If you acidify the aqueous layer during workup (to remove DMSO), the pyridine nitrogen will protonate (
), making the product water-soluble. -
Solution: Maintain the aqueous phase at pH 7–8 during extraction with Ethyl Acetate. Do not use strong acid washes.[2]
Visualizing the Workflow
The following diagram outlines the optimized pathway and critical decision nodes.
Figure 1: Optimized Synthesis Workflow. Note the solvent switch decision point if conversion is low.
Summary of Conditions
| Variable | Standard (Avoid) | Optimized (Recommended) | Reasoning |
| Base | NaH (Sodium Hydride) | 3-Cl-pyridazine requires a "naked" enolate for attack; carbonates are too weak. | |
| Solvent (Step 1) | Acetone / Acetonitrile | DMF or DMSO | Polar aprotic solvents stabilize the transition state of the |
| Decarboxylation | NaCl / DMSO (Krapcho) | Avoids harsh acidic conditions that degrade the pyridazine ring; higher yield. | |
| Workup pH | Acidic (< 4) | Neutral (pH 7-8) | Prevents protonation of the pyridazine nitrogen, ensuring extraction into organic phase. |
References
-
Mechanistic Insight (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
): Topic: Reactivity of halopyridines/pyridazines.[3] Source:Journal of Heterocyclic Chemistry. The 3-position is kinetically slower than the 4-position due to lack of para-resonance stabilization. See: -
Synthetic Methodology (Malonate Displacement): Topic: Synthesis of pyridazine-acetic acid derivatives via malonate displacement. Source:Journal of Medicinal Chemistry, 2009, 52(5), 1251–1254. (Demonstrates functionalization of pyridazine rings). See:
-
Krapcho Decarboxylation: Topic: Dealkoxycarbonylation of malonate esters using water/salts.[2][4] Source:Tetrahedron Letters / Krapcho's Original Reviews. See:
Sources
Common side reactions in "Ethyl 2-(pyridazin-3-yl)acetate" synthesis
To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Synthesis & Troubleshooting for Ethyl 2-(pyridazin-3-yl)acetate
Executive Summary
Ethyl 2-(pyridazin-3-yl)acetate is a critical heterocyclic building block, often utilized as a precursor for fused tricyclic systems and bioactive pyridazinone analogs.[1] Its synthesis is complicated by the electron-deficient nature of the pyridazine ring, which makes it susceptible to nucleophilic attack and ring-opening decomposition.[1]
This guide details the two most robust synthetic pathways: Lateral Lithiation (Method A) and Reformatsky-Negishi Cross-Coupling (Method B) . It provides a self-validating troubleshooting framework to diagnose and resolve common side reactions such as ring alkylation, oxidative dimerization, and protodehalogenation.[1]
Part 1: Synthetic Pathways & Protocols
Method A: Lateral Lithiation of 3-Methylpyridazine (Direct Functionalization)
Best for: Early-stage discovery, readily available precursors.[1]
Mechanism: Kinetic deprotonation of the methyl group followed by quenching with an electrophile (Diethyl Carbonate). Critical Constraint: The pyridazine ring is highly electrophilic.[1] Use of non-nucleophilic bases (LiTMP) is preferred over LDA to prevent Chichibabin-type ring addition.
Protocol:
-
Setup: Flame-dry a 3-neck flask under Argon.
-
Base Formation: Generate LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) in situ by adding
-BuLi (1.1 equiv) to TMP (1.2 equiv) in THF at -78°C. Stir for 30 min. -
Deprotonation: Add 3-methylpyridazine (1.0 equiv) dropwise at -78°C. The solution typically turns deep red/brown (formation of the aza-allylic anion). Stir for 45 min.
-
Electrophile Addition: Add Diethyl Carbonate (1.5 equiv) rapidly.
-
Quench: Allow to warm to -20°C, then quench with saturated
.
Method B: Reformatsky-Negishi Cross-Coupling (Convergent)
Best for: Process scale, high purity requirements.[1]
Mechanism: Palladium-catalyzed coupling of 3-halopyridazine with a zinc enolate (Reformatsky reagent).[1] Critical Constraint: The "Reformatsky reagent" (Ethyl bromozincacetate) must be freshly prepared or titrated.
Protocol:
-
Reagent Prep: Activate Zn dust with TMSCl in THF. Add Ethyl bromoacetate to generate
. -
Coupling: To a solution of 3-bromopyridazine (1.0 equiv) and
(5 mol%) in THF, add the Reformatsky reagent (1.5 equiv). -
Reaction: Heat to 60°C for 4-12 hours. Monitor by HPLC.
Part 2: Troubleshooting & Common Side Reactions
Diagnostic Decision Tree
Q1: Is the reaction mixture turning black/tarry immediately upon base addition (Method A)?
-
Issue: Nucleophilic attack on the pyridazine ring (C4/C5 position) rather than methyl deprotonation.
-
Cause: The base used (e.g., LDA or
-BuLi) is too nucleophilic.[1] -
Solution: Switch to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).[1] The steric bulk of TMP prevents ring attack.[1] Ensure temperature is strictly
.
Q2: High conversion of starting material, but low yield of product with significant "dimer" formation?
-
Issue: Oxidative coupling (Homocoupling).
-
Context: In Method B, this appears as Biaryl (3,3'-bipyridazine).[1]
-
Solution: Degas solvents thoroughly (freeze-pump-thaw).[1] Oxygen promotes homocoupling of organozinc species.[1] Increase catalyst loading or switch to a bulky phosphine ligand (e.g., XPhos) to favor cross-coupling over homocoupling.[1]
Q3: Product mass is observed, but isolated yield is <20% after aqueous workup?
-
Issue: Hydrolysis or Decarboxylation.[1]
-
Mechanism: The methylene protons between the pyridazine ring and the ester are highly acidic (
). Basic workup can lead to enolate formation and subsequent hydrolysis to the acid, which may decarboxylate or remain in the aqueous phase.[1] -
Solution: Adjust workup pH to 6.5–7.0 carefully. Do not use strong base (NaOH) for extraction. Use buffered ammonium chloride.[1]
Q4: In Method A, recovery of starting material is high despite using excess base.
-
Issue: Proton Shuffle / Aggregate Formation.
-
Cause: The lithiated species forms stable aggregates that are unreactive toward the electrophile.
-
Solution: Add HMPA or DMPU (2-3 equiv) as a co-solvent during the deprotonation step to break up lithium aggregates and increase anion reactivity.
Part 3: Side Reaction Analysis (Visualized)
The following diagram illustrates the competing pathways in the synthesis, highlighting where yield is lost.
Figure 1: Reaction network showing the primary synthetic pathway (Green) versus competitive decomposition and side-reaction pathways (Red/Grey).[1]
Part 4: Data & Specifications
| Parameter | Method A (Lithiation) | Method B (Cross-Coupling) |
| Key Reagents | LiTMP, Diethyl Carbonate | 3-Bromopyridazine, Zn, Ethyl Bromoacetate |
| Temperature | Cryogenic (-78°C) | Mild Heating (60°C) |
| Primary Impurity | Ring-alkylated isomers | Biaryl homocoupling products |
| Scalability | Moderate (<100g) | High (>1kg) |
| Cost Efficiency | High (Cheap starting materials) | Moderate (Pd catalyst cost) |
References
-
Knochel, P. et al. (2008).[1][2] Functionalization of Pyridazines via Organometallic Intermediates. Handbook of Functionalized Organometallics.
-
Maes, B. U. W. et al. (2002).[1] Synthesis of Pyridazin-3-yl-acetic Acid Derivatives via Palladium-Catalyzed Cross-Coupling. Tetrahedron.
-
Heinisch, G. et al. (1992).[1] Pyridazines: Synthesis and Reactivity. Progress in Heterocyclic Chemistry.
-
Vergaelen, M. et al. (2020).[1][3] Ethyl acetate as solvent for the synthesis of poly(2-ethyl-2-oxazoline). Green Chemistry.
-
Negishi, E. et al. (1977).[1] Selective Carbon-Carbon Bond Formation via Transition Metal Catalysis. Journal of the American Chemical Society.[1][4]
Sources
Technical Support Center: Purification of Ethyl 2-(pyridazin-3-yl)acetate
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you enhance the purity of "Ethyl 2-(pyridazin-3-yl)acetate" in your experimental work. Our advice is grounded in established chemical principles and practical laboratory experience to ensure you can confidently address purification challenges.
Understanding the Chemistry of Purification
"Ethyl 2-(pyridazin-3-yl)acetate" is a heterocyclic compound with a polar pyridazine ring and an ester functional group. Its purification strategy hinges on exploiting the differences in physicochemical properties between the target compound and any impurities. These impurities can stem from unreacted starting materials, byproducts of the synthesis, or degradation products.
A common synthetic route to "Ethyl 2-(pyridazin-3-yl)acetate" involves the reaction of a 3-halopyridazine with the enolate of ethyl acetate or the reaction of 3-aminopyridazine with ethyl chloroacetate[1]. Based on these pathways, common impurities may include unreacted starting materials, di-alkylated products, and products from side reactions.
This guide will focus on two primary purification techniques: recrystallization and column chromatography . We will also discuss analytical methods for assessing purity.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of "Ethyl 2-(pyridazin-3-yl)acetate" in a question-and-answer format.
Q1: My crude product is an oil and won't crystallize. How can I purify it?
A1: Oiling out during recrystallization is a common issue, especially with compounds that have melting points lower than the boiling point of the chosen solvent. Here’s a systematic approach to tackle this:
-
Initial Steps:
-
Scratching: Use a glass rod to scratch the inside of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid "Ethyl 2-(pyridazin-3-yl)acetate," add a seed crystal to the cooled, supersaturated solution to induce crystallization.
-
Lowering the Temperature: Try cooling the solution in an ice bath or even a freezer, but be mindful of the solvent's freezing point.
-
-
Solvent System Modification: If the above steps fail, the solvent system is likely unsuitable.
-
Polarity Mismatch: Your solvent may be too polar or too non-polar. "Ethyl 2-(pyridazin-3-yl)acetate" is a moderately polar molecule. If you are using a very non-polar solvent like hexane, the compound may be too soluble even at low temperatures. Conversely, in a highly polar solvent, it may not be soluble enough to recrystallize effectively.
-
Mixed Solvent Systems: A powerful technique is to use a binary solvent system. Dissolve your oily product in a small amount of a "good" solvent (in which it is highly soluble, e.g., ethyl acetate, acetone, or dichloromethane). Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., hexane, heptane, or petroleum ether) dropwise at a slightly elevated temperature until the solution becomes faintly turbid. Then, allow it to cool slowly. The table below provides some suggested solvent systems to try.
-
| Good Solvent | Poor Solvent | Rationale |
| Ethyl Acetate | Heptane/Hexane | Exploits the polarity difference for effective precipitation. |
| Acetone | Petroleum Ether | Acetone is a good solvent for many polar compounds, and petroleum ether can effectively induce crystallization[1]. |
| Dichloromethane | Diethyl Ether | A common combination for moderately polar compounds. |
Q2: After recrystallization, the purity of my product has not significantly improved according to TLC/HPLC analysis. What should I do?
A2: This indicates that the impurities have similar solubility properties to your target compound in the chosen solvent.
-
Re-evaluate Your Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures. Experiment with different solvents or solvent mixtures.
-
Consider Column Chromatography: If recrystallization proves ineffective, column chromatography is the next logical step. It offers a much higher resolving power for separating compounds with similar polarities. A patent for a related compound suggests using a gradient of ethyl acetate in heptanes for purification, which is a good starting point[2].
Q3: My compound appears pure by TLC, but NMR analysis shows residual solvent. How can I remove it?
A3: Residual solvent can be persistent. Here are some effective methods for removal:
-
High Vacuum Drying: Place your sample in a vacuum oven or use a Schlenk line with a high-vacuum pump. Gentle heating (e.g., 30-40 °C) can help, but ensure the temperature is well below the compound's melting or decomposition point.
-
Solvent Trituration/Lyophilization:
-
Dissolve the sample in a small amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane).
-
Add a non-polar solvent in which the compound is insoluble (e.g., hexane or pentane) to precipitate the solid. The residual solvent from the previous step will likely remain in the liquid phase.
-
Filter the solid and dry it under high vacuum.
-
Alternatively, if your compound is soluble in a solvent that can be lyophilized (e.g., 1,4-dioxane or benzene, with appropriate safety precautions), freeze-drying can be a very effective method for removing residual solvents.
-
Q4: I am performing column chromatography, but my compound is eluting with the solvent front or not coming off the column at all. What adjustments can I make?
A4: This is a classic column chromatography issue related to incorrect mobile phase polarity.
-
Compound in the Solvent Front (Too Non-Polar Eluent): Your eluent is not polar enough to displace the compound from the silica gel. You need to increase the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.
-
Compound Stuck on the Column (Too Polar Eluent): Your eluent is too polar, causing the compound to move too slowly or not at all. You need to decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Workflow for Optimizing Column Chromatography Conditions:
Caption: Optimizing Eluent Polarity for Column Chromatography.
Frequently Asked Questions (FAQs)
Q: What is a good starting point for a recrystallization solvent for "Ethyl 2-(pyridazin-3-yl)acetate"?
A: Based on the purification of similar pyridazine derivatives, a mixture of petroleum ether and ethyl acetate (e.g., in a 5:1 ratio) is a promising starting point[1]. Another good option to try is acetone [3]. Always start with a small amount of your crude material to test the solubility before committing the entire batch.
Q: What are the typical conditions for column chromatography to purify "Ethyl 2-(pyridazin-3-yl)acetate"?
A: A good starting point for silica gel column chromatography is a mobile phase of ethyl acetate in heptane or hexane . You can start with a low polarity mixture (e.g., 10% ethyl acetate in heptane) and gradually increase the polarity (e.g., to 20%, 30%, and so on) to elute your compound. A patent for a similar compound utilized a gradient of 0-40% ethyl acetate in heptanes[2].
Q: How can I monitor the purity of my "Ethyl 2-(pyridazin-3-yl)acetate"?
A:
-
Thin-Layer Chromatography (TLC): This is a quick and effective way to monitor the progress of a reaction and the separation during column chromatography. Use a mobile phase similar to the one you plan to use for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, RP-HPLC is a standard method. A C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer at a low pH is a common setup for pyridine and pyridazine derivatives[4].
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying volatile impurities. A standard non-polar column (e.g., ZB-5MS) with a temperature gradient (e.g., starting at 70°C and ramping up to 260°C) can be effective[3].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation and can also reveal the presence of impurities.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
Experimental Protocols
Protocol 1: Recrystallization of Ethyl 2-(pyridazin-3-yl)acetate
This protocol is a general guideline. The optimal solvent and volumes should be determined on a small scale first.
-
Solvent Selection: In a small test tube, add about 20-30 mg of your crude product. Add a few drops of a potential recrystallization solvent (e.g., acetone or a petroleum ether/ethyl acetate mixture).
-
Dissolution: Gently heat the test tube in a warm water bath with swirling until the solid dissolves. If it dissolves readily at room temperature, the solvent is too "good." If it doesn't dissolve even when hot, the solvent is too "poor." The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Crystallization: Allow the test tube to cool to room temperature, then place it in an ice bath. If crystals form, you have found a suitable solvent.
-
Bulk Recrystallization:
-
Place the bulk of your crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Protocol 2: Flash Column Chromatography
-
Column Packing:
-
Choose an appropriately sized column for the amount of material you need to purify.
-
Pack the column with silica gel using a slurry method with your starting eluent (e.g., 10% ethyl acetate in hexane).
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder.
-
Carefully add this dry-loaded sample to the top of your packed column.
-
-
Elution:
-
Begin eluting with your starting mobile phase.
-
Collect fractions and monitor them by TLC.
-
If your compound is not eluting, gradually increase the polarity of the mobile phase.
-
-
Isolation:
-
Combine the fractions containing your pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum.
-
Purification Workflow Diagram:
Caption: A general workflow for the purification of Ethyl 2-(pyridazin-3-yl)acetate.
References
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. PubChem. Retrieved from [Link]
- Hélio A. Stefani, Juliano B. Azeredo, and Igor D. Jurberg. (2012). Malonic Ester Synthesis. Synlett, 23(15), 2275-2276.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
- Google Patents. (2013). Diacylglycerol acyltransferase 2 inhibitors. (Publication No. WO2013150416A1).
- Muszalska, I., Ładowska, H., & Sabiniarz, A. (2009). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 66(3), 245-251.
-
Scholars Research Library. (n.d.). GC-MS analysis of ethyl acetate extract of Alysicarpus Monilifer - Whole plant. Retrieved from [Link]
- Google Patents. (2015). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (Publication No. CN104926717A).
Sources
Technical Support Center: Reaction Monitoring for the Synthesis of Ethyl 2-(pyridazin-3-yl)acetate by TLC and HPLC
Prepared by: Gemini, Senior Application Scientist
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for monitoring the synthesis of Ethyl 2-(pyridazin-3-yl)acetate. We will address common challenges and provide practical, field-proven solutions for both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) methodologies. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot effectively and ensure the integrity of your results.
Introduction: The Critical Role of Reaction Monitoring
The synthesis of pyridazine derivatives, such as Ethyl 2-(pyridazin-3-yl)acetate, is a cornerstone in the development of novel therapeutic agents due to their diverse biological activities.[1] Effective reaction monitoring is not merely a procedural step but a critical component of process control and optimization. It allows for the determination of reaction completion, the identification of side products, and the timely quenching of the reaction to maximize yield and purity.[2][3] Both TLC and HPLC are powerful techniques for this purpose, each offering distinct advantages. TLC provides a rapid, qualitative assessment of the reaction progress, while HPLC offers quantitative data with high resolution and sensitivity.
This guide will navigate the common pitfalls associated with these techniques when applied to nitrogen-containing heterocycles and provide robust solutions.
Troubleshooting and FAQs: TLC Analysis
Thin-Layer Chromatography is an indispensable tool for the rapid, qualitative monitoring of chemical reactions. For pyridazine synthesis, its effectiveness hinges on the proper selection of the stationary and mobile phases to overcome challenges related to the polarity and basicity of the heterocyclic rings.
Frequently Asked Questions & Troubleshooting Guide: TLC
Q1: My spots are streaking or tailing down the TLC plate. What is causing this and how can I fix it?
A1: This is a classic issue when analyzing nitrogen-containing heterocycles like pyridazines on standard silica gel plates.[4][5]
-
Causality: The lone pair of electrons on the nitrogen atoms of the pyridazine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction impedes the smooth migration of the compound with the mobile phase, leading to tailing or streaking. Highly polar compounds can also streak if the mobile phase is not polar enough to ensure proper solubility and migration.
-
Solution: To mitigate this, you need to neutralize the acidic sites on the stationary phase. Add a small amount of a basic modifier to your mobile phase.
-
Recommended Modifiers:
-
Triethylamine (TEA): Add 0.1-1% to your eluent. TEA is a volatile base that will compete with your basic compound for the active sites on the silica.
-
Ammonia: A solution of 7N ammonia in methanol can be used as a component of the mobile phase (e.g., Dichloromethane:Methanol:Ammonia 90:9:1).
-
-
Alternative Stationary Phase: Consider using alumina (neutral or basic) plates, which are less acidic than silica gel.[5]
-
Q2: My starting material and product, Ethyl 2-(pyridazin-3-yl)acetate, have very similar Rf values. How can I improve the separation?
A2: Poor separation is a common challenge that can often be resolved by systematically adjusting the mobile phase composition.
-
Causality: The Rf value is determined by the partitioning of the analyte between the stationary and mobile phases. If both compounds have similar polarities, they will migrate at similar rates in a given solvent system.
-
Solutions:
-
Change Solvent Polarity: If the Rf values are very low (e.g., < 0.2), the mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate mixture). Conversely, if the Rf values are too high (e.g., > 0.8), decrease the polarity.
-
Change Solvent Selectivity: If simply changing the polarity doesn't work, you need to change the nature of the solvent interactions. Solvents are classified into different selectivity groups based on their proton donor, proton acceptor, and dipole interaction characteristics.[6] Try switching to a solvent from a different group. For example, if you are using a mixture of ethyl acetate (a proton acceptor) and hexane, try a system with dichloromethane (a dipole) and methanol (a proton donor).
-
Co-spotting: To confirm if you have starting material remaining, use a three-lane spotting pattern on your TLC plate: Lane 1 (Starting Material), Lane 2 (Starting Material + Reaction Mixture), Lane 3 (Reaction Mixture). If the reaction is complete, Lane 2 and 3 will show a single spot for the product. If starting material remains, Lane 2 will show an elongated spot or two very close spots.[7]
-
Q3: I don't see any spots on my TLC plate after development. What could be the problem?
A3: This can be frustrating, but it's usually due to one of a few common issues.[8]
-
Causality & Solutions:
-
Non-UV Active Compounds: Pyridazine derivatives are typically UV active due to the aromatic ring system. However, if your starting materials are not, you will need an alternative visualization method. Use a general chemical stain like potassium permanganate (KMnO₄) or iodine vapor.[5]
-
Sample Concentration is Too Low: The concentration of your reaction mixture may be too dilute to detect on TLC. Try spotting the same point multiple times, allowing the solvent to dry completely between applications, to concentrate the sample on the plate.[8]
-
Solvent Level Too High: If the solvent level in the developing chamber is above your spotting line, your sample will dissolve into the solvent pool instead of migrating up the plate.[8]
-
Compound Evaporation: If your product is highly volatile, it may evaporate from the plate before or during development. This is less likely for Ethyl 2-(pyridazin-3-yl)acetate but is a possibility to consider.
-
Data Summary: Recommended TLC Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 F₂₅₄ | Standard, cost-effective, and provides good resolution for many organic compounds. |
| Mobile Phase (Eluent) | Start with 1:1 Ethyl Acetate:Hexane. Optimize by varying the ratio. | Provides a good starting polarity for many pyridazine derivatives.[9] |
| For polar/basic compounds, try 95:5 Dichloromethane:Methanol + 0.5% Triethylamine. | The methanol increases polarity while the triethylamine minimizes tailing. | |
| Visualization | UV light at 254 nm. | The pyridazine ring is aromatic and should be UV active. |
| Potassium Permanganate (KMnO₄) stain. | A good general stain for organic compounds if UV is not effective. |
Troubleshooting and FAQs: HPLC Analysis
HPLC provides quantitative insights into reaction conversion and purity. However, the polar and basic nature of pyridazines can present challenges such as poor peak shape and shifting retention times.
Frequently Asked Questions & Troubleshooting Guide: HPLC
Q1: I'm seeing significant peak tailing for my pyridazine-containing compounds. How can I improve the peak shape?
A1: Peak tailing in reversed-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase.[10]
-
Causality: Similar to TLC, the basic nitrogen atoms in your molecule can interact with residual, acidic silanol groups on the C18 stationary phase. This leads to a portion of the analyte being retained longer, resulting in a tailed peak.
-
Solutions:
-
Use a Low pH Mobile Phase: Add an acidifier like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05-0.1%) to your mobile phase (both water and organic solvent). At a low pH (around 2.5-3), the silanol groups are protonated and less likely to interact with your compound. The basic nitrogens on your compound will be protonated, which can also improve solubility in the aqueous mobile phase.
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically deactivated. Ensure you are using a high-quality, end-capped C18 column.
-
Consider a Polar-Embedded Column: For very polar molecules, a polar-embedded phase column can provide alternative selectivity and improved peak shape.[11]
-
Q2: My retention times are drifting or shifting between injections. What is the cause?
A2: Consistent retention times are crucial for reliable analysis. Drifting times usually point to an unstable HPLC system.[12]
-
Causality & Solutions:
-
Insufficient Column Equilibration: The most common cause. Before starting your analysis, ensure the column is fully equilibrated with the initial mobile phase. For gradient methods, allow at least 10-15 column volumes for re-equilibration between runs.
-
Mobile Phase Composition Change: If you are mixing solvents manually, ensure they are accurately measured. If using an online mixer, ensure the proportioning valves are functioning correctly. Evaporation of the more volatile organic component from the mobile phase reservoir can also alter the composition over time.
-
Temperature Fluctuations: Column temperature significantly affects retention time. Use a column oven to maintain a constant, slightly elevated temperature (e.g., 30-40 °C) for improved reproducibility.[13]
-
Flow Rate Instability: Check that your pump is delivering a consistent flow rate. Degas your mobile phases thoroughly to prevent air bubbles from entering the pump heads.
-
Q3: I'm observing high backpressure in my HPLC system. What should I check?
A3: A sudden increase in backpressure is a sign of a blockage in the system and should be addressed immediately to prevent damage.[10][12]
-
Systematic Troubleshooting: The key is to isolate the source of the blockage by systematically removing components.
-
Start at the Column: Disconnect the column from the detector and injector. If the pressure returns to normal, the blockage is in the column.
-
Check the Column: Try back-flushing the column (if the manufacturer allows it). If the pressure remains high, the column frit may be blocked with particulate matter from your sample or mobile phase, or the column itself may be fouled. Replace the column.
-
Check In-line Filters and Guard Columns: These components are designed to protect the main column and can become blocked over time. Replace them as part of routine maintenance.
-
Check Tubing and Fittings: Less common, but tubing can become kinked or blocked.
-
Data Summary: Recommended HPLC Starting Conditions
| Parameter | Recommendation | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm or 4.6 x 150 mm, 5 µm | A standard reversed-phase column suitable for a wide range of organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to improve peak shape for basic compounds.[14] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | Start with a shallow gradient, e.g., 5-95% B over 10 minutes. | A good starting point to elute compounds with a range of polarities. |
| Flow Rate | 0.4 mL/min for 2.1 mm ID; 1.0 mL/min for 4.6 mm ID | Standard flow rates for these column dimensions.[13] |
| Column Temperature | 30 °C | Improves reproducibility of retention times. |
| Detection | UV at 254 nm or 280 nm | Pyridazine systems typically have strong absorbance in this range. |
| Injection Volume | 2-5 µL | A small injection volume minimizes peak distortion. |
Standard Operating Procedures (SOPs)
SOP 1: Reaction Monitoring by TLC
-
Preparation: Prepare the TLC developing chamber by adding the chosen mobile phase to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.
-
Sample Preparation: Dilute a small aliquot of your reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: Using a capillary tube, carefully spot your starting material, co-spot, and reaction mixture on the TLC plate, about 1 cm from the bottom. Keep the spots small.
-
Development: Place the spotted TLC plate in the equilibrated chamber and cover it. Allow the solvent front to migrate up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry completely. Visualize the spots under a UV lamp. If necessary, use a chemical stain.
-
Analysis: Calculate the Rf values for all spots and assess the consumption of starting material and the formation of the product.
SOP 2: Reaction Monitoring by HPLC
-
System Preparation: Ensure mobile phase reservoirs are full and the solvents have been recently degassed. Purge the pump lines to remove any air bubbles.
-
Column Equilibration: Install the appropriate column and set the flow rate and column temperature. Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.
-
Sample Preparation: Quench a small aliquot of the reaction mixture (e.g., 10 µL) and dilute it significantly with the initial mobile phase (e.g., in 1 mL). Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Data Processing: Integrate the peaks in the resulting chromatogram. Identify the peaks corresponding to the starting material and the product based on their retention times (previously determined by injecting standards). Calculate the percentage conversion by comparing the peak areas.
Visualized Workflows
TLC Monitoring Workflow
Caption: Workflow for TLC reaction monitoring.
HPLC Analysis Workflow
Caption: Workflow for quantitative HPLC analysis.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 135431613, Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate". PubChem. Accessed January 31, 2026. [Link]
-
Hobbs, W. J. "Synthesis and Characterization of Unique Pyridazines". Liberty University Senior Thesis. Accessed January 31, 2026. [Link]
-
Frontiers in Pharmacology. "New pyrimidine derivatives as potential agents against hepatocellular carcinoma: design, synthesis, and in vitro and in vivo bio". Frontiers. Accessed January 31, 2026. [Link]
-
Cirri, D., et al. "Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists". Molecules. 2018. [Link]
-
Gouda, M. A., et al. "Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine". European Chemical Bulletin. 2014. [Link]
-
HR Patel Institute of Pharmaceutical Education and Research. "PRACTICAL LAB MANUAL". Accessed January 31, 2026. [Link]
-
Sato, S., et al. "Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides". Beilstein Journal of Organic Chemistry. 2019. [Link]
-
Sahrane, M., et al. "Investigation of Pyridazine Derivatives as Potential Candidates Against Hiv-1 using ADMET Analysis and Molecular Docking". International Journal of Chemical and Molecular Engineering. 2023. [Link]
-
ResearchGate. "Thin-layer chromatography of some heterocyclic nitrogen compounds". Accessed January 31, 2026. [Link]
-
ResearchGate. "Survey reactivity of 2-aminopyridine and Meldrum's acid in the presence of aryl glyoxals or aryl aldehydes; ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates versus ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates". Accessed January 31, 2026. [Link]
-
Interchim. "TLC Fundamentals – Stationary & mobile phase choice (part 4)". Interchim – Blog. Accessed January 31, 2026. [Link]
-
ACE HPLC Columns. "HPLC Troubleshooting Guide". Accessed January 31, 2026. [Link]
-
Bitesize Bio. "Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC". Accessed January 31, 2026. [Link]
-
Reddit. "Rf value for TLC : r/chemhelp". Accessed January 31, 2026. [Link]
-
Axion Labs. "HPLC problems with very polar molecules". YouTube. Accessed January 31, 2026. [Link]
Sources
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 7. reddit.com [reddit.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. rsc.org [rsc.org]
- 10. hplc.eu [hplc.eu]
- 11. youtube.com [youtube.com]
- 12. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 13. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Technical Support Center: Scale-Up Synthesis of Ethyl 2-(pyridazin-3-yl)acetate
Welcome to the technical support center for the scale-up synthesis of Ethyl 2-(pyridazin-3-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory to pilot plant or manufacturing scale. By addressing potential issues proactively, this resource aims to save valuable time and resources, ensuring a robust and efficient scale-up process.
Introduction to the Synthesis of Ethyl 2-(pyridazin-3-yl)acetate
Ethyl 2-(pyridazin-3-yl)acetate is a valuable building block in medicinal chemistry, often utilized in the synthesis of various pharmacologically active compounds. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts unique physicochemical properties to molecules.[1][2] While several synthetic routes can be envisioned for this molecule, a common and logical approach for scale-up involves a two-step process starting from a suitable precursor like 3-chloropyridazine. This guide will focus on the potential issues arising from such a pathway.
A plausible and industrially relevant synthetic route is proposed as follows:
Step 1: Synthesis of Pyridazin-3-ylacetonitrile from 3-chloropyridazine and sodium cyanide.
Step 2: Ethanolysis of Pyridazin-3-ylacetonitrile to yield the final product, Ethyl 2-(pyridazin-3-yl)acetate.
This guide will be structured around the potential challenges in each of these steps, followed by general FAQs applicable to the overall process.
Troubleshooting Guide: Navigating Scale-Up Challenges
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Synthesis of Pyridazin-3-ylacetonitrile
Question 1: My reaction to form Pyridazin-3-ylacetonitrile from 3-chloropyridazine is sluggish and gives low yields on a larger scale. What could be the issue?
Answer:
Several factors can contribute to a sluggish reaction and low yields during the scale-up of this nucleophilic aromatic substitution.
-
Insufficient Mixing: On a larger scale, inadequate agitation can lead to poor mass transfer between the reactants, especially if you are using a solid-liquid phase transfer catalyst. This can result in localized "hot spots" or areas of low reactant concentration, slowing down the overall reaction rate. Ensure your reactor is equipped with an appropriate agitator for the vessel size and geometry.
-
Phase Transfer Catalyst (PTC) Inefficiency: The choice and amount of PTC are critical. On a larger scale, the surface area to volume ratio decreases, which can impact the efficiency of the PTC. You may need to screen different PTCs or increase the loading. However, be mindful that excessive PTC can complicate purification.
-
Solvent Choice: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. A solvent that works well on a lab scale might not be optimal for a larger batch due to differences in heat transfer and solubility at different concentrations. Consider a solvent with a higher boiling point to allow for a wider operating temperature range and better solubility of the starting materials.
-
Deactivation of the Catalyst: Impurities in the starting materials or solvent can deactivate the PTC. Ensure the quality of your 3-chloropyridazine and sodium cyanide, and use a dry, inert solvent.
Question 2: I am observing the formation of significant impurities during the synthesis of Pyridazin-3-ylacetonitrile. How can I identify and minimize them?
Answer:
Impurity formation is a common challenge in scale-up. Here are some likely culprits and mitigation strategies:
-
Hydrolysis of Cyanide: Sodium cyanide can hydrolyze in the presence of water to form hydrogen cyanide gas and sodium hydroxide. The hydroxide can then react with the starting material or product. It is crucial to use anhydrous conditions.
-
Side reactions of the product: The product itself, Pyridazin-3-ylacetonitrile, has an active methylene group that can potentially undergo self-condensation or other side reactions under basic conditions. Careful control of stoichiometry and reaction time is essential.
-
Impurity Profile of Starting Materials: The purity of the starting 3-chloropyridazine is critical. Isomeric impurities or residual solvents from its synthesis can lead to the formation of undesired side products. A thorough analysis of the starting material is recommended.
| Potential Impurity | Formation Pathway | Mitigation Strategy |
| Pyridazin-3-ol | Hydrolysis of 3-chloropyridazine under basic conditions. | Use anhydrous conditions and control the amount of base. |
| Dimerization/Oligomerization Products | Self-condensation of the product. | Optimize reaction temperature and time; add reactants portion-wise. |
| Isomeric nitriles | Impurities in the starting 3-chloropyridazine. | Source high-purity starting materials. |
Question 3: The reaction is highly exothermic, and I am struggling with temperature control in a large reactor. What are the risks and how can I manage them?
Answer:
Exothermic reactions are a significant safety concern during scale-up. The reduced surface area-to-volume ratio in larger reactors makes heat dissipation less efficient.
-
Thermal Runaway: An uncontrolled increase in temperature can lead to a runaway reaction, potentially causing a dangerous pressure build-up and even an explosion. The decomposition of hydrazine-containing compounds can be rapid and violent.[3][4]
-
Managing Exotherms:
-
Controlled Addition: Add the more reactive reagent (e.g., sodium cyanide solution) slowly and in a controlled manner to the reaction mixture.
-
Efficient Cooling: Ensure your reactor has an adequate cooling system.
-
Dilution: Running the reaction at a lower concentration can help to manage the exotherm, although this may impact reaction kinetics and throughput.
-
Process Safety Analysis: Conduct a thorough process safety analysis, including Differential Scanning Calorimetry (DSC), to understand the thermal hazards of your reaction mixture.
-
Part 2: Ethanolysis of Pyridazin-3-ylacetonitrile
Question 4: The conversion of the nitrile to the ethyl ester is incomplete, and I am left with a significant amount of starting material even after prolonged reaction times. Why is this happening?
Answer:
The acid-catalyzed ethanolysis of a nitrile to an ester (Pinner reaction) can be challenging to drive to completion.
-
Water Content: This reaction is highly sensitive to water. Water can hydrolyze the nitrile to the corresponding amide or carboxylic acid, which may be less reactive towards esterification under these conditions. Use anhydrous ethanol and a dry acid catalyst.
-
Equilibrium: The reaction is reversible. To push the equilibrium towards the product, you can use a large excess of ethanol. On a large scale, this might be economically and practically challenging. An alternative is to remove the water formed during the reaction, for example, by using a Dean-Stark trap if the reaction temperature allows.
-
Acid Catalyst: The choice and concentration of the acid catalyst are important. While a strong acid like sulfuric acid or hydrochloric acid is typically used, their corrosive nature can be a concern in large-scale reactors. You might explore solid acid catalysts that can be easily filtered off after the reaction.
Question 5: I am observing the formation of pyridazine-3-acetamide and pyridazine-3-carboxylic acid as major byproducts. How can I avoid this?
Answer:
The formation of the amide and carboxylic acid are common side reactions during the ethanolysis of nitriles.
-
Strictly Anhydrous Conditions: As mentioned before, any trace of water will lead to the formation of the amide and subsequently the carboxylic acid. Ensure all your reagents and equipment are thoroughly dried.
-
Reaction Temperature: Higher temperatures can favor the hydrolysis reaction. Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimizing side product formation.
-
Work-up Procedure: Quenching the reaction mixture with an aqueous base should be done carefully. A localized high pH can promote the hydrolysis of the ester product back to the carboxylic acid. A slow and controlled quench with cooling is recommended.
Question 6: The final product, Ethyl 2-(pyridazin-3-yl)acetate, is difficult to purify on a large scale. What are the best strategies for isolation and purification?
Answer:
Purification is often a major hurdle in scaling up a chemical process.
-
Crystallization: If the product is a solid at room temperature or can be crystallized from a suitable solvent system, this is often the most efficient and scalable purification method. You may need to screen various solvents to find one that provides good recovery and effectively removes the key impurities.
-
Distillation: If the product is a liquid with a suitable boiling point and is thermally stable, fractional distillation under reduced pressure could be a viable option. However, many heteroaromatic compounds can be prone to decomposition at elevated temperatures.
-
Chromatography: While column chromatography is a common purification technique in the lab, it is often not practical or economical for large-scale production. It should be considered as a last resort or for the purification of very high-value products.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take when working with hydrazine derivatives and cyanides on a large scale?
A1: Both hydrazine and its derivatives, as well as cyanide salts, are highly toxic and require strict safety protocols.[3]
-
Hydrazine: Hydrazine is a suspected carcinogen and is highly corrosive.[5] It can be absorbed through the skin, and its vapors are toxic.[4] Always work in a well-ventilated area, preferably in a closed system, and use appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat. An emergency shower and eyewash station should be readily accessible.
-
Cyanides: Sodium cyanide is highly toxic if ingested, inhaled, or absorbed through the skin. It reacts with acids to produce highly toxic hydrogen cyanide gas. All reactions involving cyanides should be performed in a well-ventilated fume hood. A cyanide antidote kit should be available, and personnel should be trained in its use.
Q2: How does the choice of solvent impact the scale-up of this synthesis?
A2: Solvent selection is a critical aspect of process scale-up. A good process solvent should:
-
Effectively dissolve reactants and reagents.
-
Be inert to the reaction conditions.
-
Have a suitable boiling point for temperature control.
-
Allow for easy product isolation and purification.
-
Be environmentally friendly and have a low toxicity profile.
-
Be cost-effective.
For the synthesis of Ethyl 2-(pyridazin-3-yl)acetate, polar aprotic solvents like DMF or DMSO might be suitable for the cyanation step, while an excess of ethanol serves as both reactant and solvent in the second step. However, the high boiling points of DMF and DMSO can make their removal challenging on a large scale.
Q3: What are the best analytical techniques to monitor the progress of the reaction and the purity of the final product?
A3: Real-time reaction monitoring is crucial for process control and optimization.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring the disappearance of starting materials and the formation of the product and any impurities.
-
Gas Chromatography (GC): If the components are volatile and thermally stable, GC can be an effective alternative to HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying any impurities.
-
Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product and to identify unknown impurities.
Visualizing the Process: A Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the scale-up synthesis.
Caption: A decision-making workflow for troubleshooting common scale-up issues in the synthesis of Ethyl 2-(pyridazin-3-yl)acetate.
References
-
Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 2021 , 25 (5), 1081–1093. [Link]
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 2010 , 15 (11), 7884-7897. [Link]
-
Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Molbank, 2003 , 2003, M348. [Link]
-
Hydrazine - Incident management. GOV.UK. [Link]
-
Safety and Handling of Hydrazine. DTIC. [Link]
-
Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 2012 , 17 (9), 10631-10649. [Link]
-
Pyridazine‐3(2H)‐one derived drugs (a), synthesis of 4,5‐dihydropyridazine‐3(2H). ResearchGate. [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 2022 , 3 (4), 28. [Link]
-
Pyridazine Derivatives. ARKIVOC, 2002 , 2002 (5), 116-125. [Link]
-
Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Proceedings, 2017 , 1 (6), 28. [Link]
-
PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS PART 5. PYRAZOLC r3.4-c] PYRIDAZINE: SYNTHESIS AND SOME REACTIONS. Semantic Scholar. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Journal of Materials Science and Chemical Engineering, 2017 , 5 (7), 1-13. [Link]
-
Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
- Novel synthesis method of 3,4-dichloropyridazine.
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. International Journal of Organic Chemistry, 2017 , 7 (3), 241-262. [Link]
-
Pyridazine. Wikipedia. [Link]
-
Synthesis of pyridazines. Organic Chemistry Portal. [Link]
-
Synthesis of Pyridazine. ChemTube3D. [Link]
-
Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 2022 , 87 (21), 14389–14400. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
The decarboxylation of some heterocyclic acetic acids. Semantic Scholar. [Link]
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 2012 , 2 (2), 146-161. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Organic letters, 2014 , 16 (24), 6314–6317. [Link]
-
Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. ResearchGate. [Link]
Sources
Validation & Comparative
Validation of "Ethyl 2-(pyridazin-3-yl)acetate" structure by X-ray crystallography
A Comparative Guide for Drug Discovery Professionals
Executive Summary: The Case for Absolute Structural Certainty
In the development of pyridazine-based pharmacophores—common in PARP inhibitors and anti-inflammatory agents—structural ambiguity is a silent killer of project timelines. Ethyl 2-(pyridazin-3-yl)acetate represents a classic challenge: a nitrogen-rich heterocycle where standard characterization (NMR/MS) can sometimes fail to definitively distinguish between regioisomers (e.g., N-alkylation vs. C-alkylation) or tautomeric forms (pyridazin-3(2H)-one vs. pyridazin-3-ol derivatives).
This guide outlines the definitive validation of Ethyl 2-(pyridazin-3-yl)acetate using Single Crystal X-ray Diffraction (SC-XRD) . Unlike NMR, which infers connectivity through magnetic environments, SC-XRD provides a direct, atomic-resolution map of the electron density, offering indisputable proof of bond lengths, angles, and supramolecular packing.
Comparative Analysis: X-ray Crystallography vs. Spectroscopic Alternatives
While NMR and MS are the workhorses of synthetic monitoring, they suffer from specific blind spots relevant to pyridazine chemistry.
Table 1: Structural Validation Methodologies Comparison
| Feature | X-ray Crystallography (SC-XRD) | NMR Spectroscopy (1H/13C/2D) | Mass Spectrometry (HRMS) |
| Primary Output | 3D Electron Density Map (Atomic Positions) | Magnetic Environment of Nuclei | Mass-to-Charge Ratio (m/z) |
| Ambiguity Resolution | Absolute. Distinguishes regioisomers (N- vs O- vs C- alkylation) and tautomers definitively. | Relative. Requires comparative reference data; NOE signals can be ambiguous for flexible side chains. | Low. Isomers often have identical fragmentation patterns. |
| Sample State | Solid (Single Crystal required). | Solution (Dynamic averaging). | Gas Phase (Ionized). |
| Stereochemistry | Determines absolute configuration (with heavy atoms) and relative stereochemistry directly. | Infers relative stereochemistry via coupling constants ( | Cannot determine stereochemistry. |
| Data Acquisition | 2–24 hours (depending on source intensity). | 10 mins – 12 hours. | < 5 mins. |
| Critical Limitation | Requires a high-quality crystal (>0.1 mm). | Solvent effects can shift tautomeric equilibria, masking the solid-state form. | Ionization can induce rearrangements not present in the neutral molecule. |
Decision Logic: When to Escalation to X-ray
The following decision tree illustrates the logical pathway for elevating a sample from standard NMR characterization to X-ray validation.
Figure 1: Decision matrix for escalating structural validation to X-ray crystallography.
Experimental Protocol: X-ray Validation Workflow
This protocol is designed for the specific physicochemical properties of Ethyl 2-(pyridazin-3-yl)acetate (polar aprotic acceptor, moderate solubility).
Phase 1: Crystal Growth (The Critical Step)
Pyridazine derivatives often form needles or plates. To obtain block-like crystals suitable for diffraction, slow evaporation or vapor diffusion is recommended.
Protocol A: Vapor Diffusion (Sitting Drop)
-
Solvent: Dissolve 10 mg of the compound in 0.5 mL of Ethyl Acetate or Dichloromethane (good solubility).
-
Antisolvent: Place the solution in an inner vial. Place this vial inside a larger jar containing 5 mL of Hexane or Pentane (poor solubility).
-
Equilibration: Cap the outer jar tightly. The volatile antisolvent will slowly diffuse into the sample solution, reducing solubility gradually.
-
Timeline: Leave undisturbed at 4°C for 3–7 days.
Protocol B: Slow Evaporation (Alternative)
-
Dissolve 15 mg in Ethanol/Water (9:1) .
-
Cover the vial with Parafilm and poke 3–5 small holes with a needle.
-
Allow solvent to evaporate at room temperature (20–25°C) over 5 days.
Phase 2: Data Collection & Refinement
-
Mounting: Select a crystal with dimensions approx.
mm. Mount on a Kapton loop using Paratone oil. -
Temperature: Collect data at 100 K (cryo-cooling) to minimize thermal vibration (atomic displacement parameters) and enhance high-angle diffraction intensity.
-
Source: Mo-K
( Å) is standard; Cu-K ( Å) is preferred if the crystal is very small or weakly diffracting, as it provides higher flux density.
Phase 3: Structural Solution
-
Indexing: Determine the Unit Cell dimensions (
) and Bravais lattice. -
Space Group Determination: Analyze systematic absences (e.g.,
is common for achiral organic monoclinic crystals). -
Phasing: Use Direct Methods (SHELXT) or Charge Flipping to solve the phase problem.
-
Refinement: Least-squares refinement (SHELXL) against
.-
Check: Assign Carbon, Nitrogen, and Oxygen atoms based on peak heights in the electron density map.
-
Validate: Ensure anisotropic displacement parameters (ellipsoids) are physically reasonable.
-
Results Interpretation: What to Look For
When analyzing the solved structure of Ethyl 2-(pyridazin-3-yl)acetate, focus on these specific geometric parameters to confirm identity.
The Pyridazine Ring Geometry
-
Aromaticity Check: In a fully aromatic pyridazine ring, the bond lengths should show delocalization.
-
N1–N2 Bond: Expect
Å. (Significantly shorter than a hydrazine single bond of 1.45 Å). -
C–N Bonds: Expect
Å. -
C–C Bonds: Expect
Å.
-
-
Planarity: The RMS deviation of the 6 ring atoms from the mean plane should be
Å.[1]
The Ester Linkage (C3-Substituent)
-
Connectivity: Confirm the ethyl acetate group is bonded to C3 (Carbon) and not N2 (Nitrogen).
-
N-alkylation would result in a loss of aromaticity and a significant change in the N–C bond length at the attachment point.
-
-
Conformation: The ester group (–CH2–COOEt) will likely adopt a conformation orthogonal or twisted relative to the ring to minimize steric strain, typically with a torsion angle (N2–C3–C
–C=O) of 60–90°.
Intermolecular Interactions (Packing)
-
Look for
- stacking between parallel pyridazine rings (centroid-centroid distance Å). -
Identify weak C–H···N hydrogen bonds, which often stabilize the crystal lattice in nitrogen-rich heterocycles.
Visualizing the Validation Workflow
The following diagram details the complete experimental pathway from crude product to deposited crystal structure.
Figure 2: Experimental workflow for Single Crystal X-ray Diffraction.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. [Link]
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. [Link]
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. [Link]
-
Hollingsworth, M. A., & Martin, A. C. (2017). "Bond lengths and angles in small molecules and protein ligands." Protein Engineering, Design and Selection, 30(5), 329-332. (For validating expected bond geometries). [Link]
Sources
A Comparative Guide for Researchers: Ethyl 2-(pyridazin-3-yl)acetate vs. Methyl 2-(pyridazin-3-yl)acetate in Organic Synthesis
For the discerning researcher in medicinal chemistry and drug development, the choice of starting materials is a critical decision that can significantly impact reaction efficiency, yield, and downstream processing. This guide provides an in-depth technical comparison of two closely related, yet distinct, building blocks: ethyl 2-(pyridazin-3-yl)acetate and its methyl counterpart, methyl 2-(pyridazin-3-yl)acetate . While the pyridazine core offers a versatile scaffold for the development of novel therapeutics, the subtle difference in the ester functionality can have pronounced effects on reactivity and handling.[1][2] This document aims to provide a comprehensive analysis, supported by experimental data and established chemical principles, to empower researchers in making an informed selection for their synthetic endeavors.
Core Structural Features and Physicochemical Properties
The fundamental difference between the two molecules lies in the alkyl group of the ester functionality: an ethyl group (-CH₂CH₃) versus a methyl group (-CH₃). This seemingly minor variation influences several key physical properties that are pertinent to experimental design and execution.
| Property | Ethyl 2-(pyridazin-3-yl)acetate (Predicted) | Methyl 2-(pyridazin-3-yl)acetate (Predicted) | Rationale for Predicted Differences |
| Molecular Weight | ~180.18 g/mol | ~166.15 g/mol | The additional methylene group in the ethyl ester increases its molecular weight. |
| Boiling Point | Higher | Lower | The larger, more polarizable ethyl group leads to stronger intermolecular van der Waals forces, requiring more energy to vaporize. |
| Viscosity | Slightly Higher | Slightly Lower | Increased intermolecular forces in the ethyl ester result in a slightly higher resistance to flow.[3][4] |
| Solubility in Water | Lower | Higher | The longer alkyl chain in the ethyl ester increases its lipophilicity, thereby decreasing its solubility in polar solvents like water. |
| Polarity | Slightly Lower | Slightly Higher | The larger alkyl group in the ethyl ester contributes to a greater nonpolar character. |
Comparative Reactivity in Key Synthetic Transformations
The choice between the ethyl and methyl ester can have significant implications for the outcome of various chemical reactions. The primary factors influencing this are steric hindrance and the nature of the leaving group in nucleophilic acyl substitution reactions.
Hydrolysis: A Study in Reaction Kinetics
The hydrolysis of the ester to the corresponding carboxylic acid, 2-(pyridazin-3-yl)acetic acid, is a fundamental transformation. In general, methyl esters tend to hydrolyze more rapidly than their ethyl counterparts under both acidic and basic conditions.
Causality: The primary reason for this difference in reactivity lies in steric hindrance. The smaller methyl group presents less steric bulk around the carbonyl carbon, allowing for more facile approach of the nucleophile (water or hydroxide ion). Studies on the hydrolysis of simple aliphatic esters have consistently shown that methyl acetate hydrolyzes faster than ethyl acetate.[7]
Experimental Protocol: Base-Catalyzed Hydrolysis of a Pyridazinylacetate
This protocol provides a general procedure for the hydrolysis of a 2-(pyridazin-3-yl)acetate.
Objective: To convert the ester to the corresponding carboxylic acid.
Materials:
-
Ethyl or Methyl 2-(pyridazin-3-yl)acetate (1.0 eq)
-
Lithium hydroxide (or Sodium hydroxide), 1M aqueous solution (1.5 eq)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the pyridazinylacetate ester in a mixture of THF and water (e.g., 3:1 v/v).
-
Add the 1M lithium hydroxide solution dropwise at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. For the methyl ester, this is anticipated to be faster.
-
Once the reaction is complete, acidify the mixture to pH ~3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.
Trustworthiness: This self-validating protocol relies on TLC monitoring to ensure complete conversion of the starting material. The pH adjustment is critical for protonating the carboxylate to the neutral carboxylic acid, enabling its extraction into the organic phase.
Condensation Reactions: The Role of Steric Hindrance in Enolate Formation
In reactions involving the formation of an enolate, such as in Claisen condensations or aldol-type reactions, the choice of ester can influence both the rate of enolate formation and the subsequent reaction.
Causality: The acidity of the α-protons (on the methylene group adjacent to the carbonyl) is not significantly different between the two esters. However, the steric bulk of the alkoxy group can play a role in the approach of the base and the subsequent reaction of the enolate. The less hindered methyl ester may allow for slightly faster deprotonation. In subsequent steps, the smaller size of the methoxide leaving group in a Claisen condensation, for example, can also favor the reaction kinetically.
Experimental Protocol: N-Alkylation of a Pyridazinone with an Acetate Derivative
This protocol details a common reaction where pyridazinyl acetates are employed as alkylating agents.
Objective: To synthesize an N-substituted pyridazinone, a common scaffold in medicinal chemistry.[8][9]
Materials:
-
A substituted 3(2H)-pyridazinone (1.0 eq)
-
Ethyl or Methyl 2-bromoacetate (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone or Dimethylformamide (DMF)
Procedure:
-
To a solution of the pyridazinone in acetone or DMF, add anhydrous potassium carbonate.
-
Add the ethyl or methyl 2-bromoacetate dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to obtain the desired product.
Expertise & Experience: The choice of solvent (acetone vs. DMF) depends on the solubility of the starting pyridazinone. DMF, being a more polar aprotic solvent, can often accelerate Sₙ2 reactions. Potassium carbonate is a suitable base for this transformation as it is strong enough to deprotonate the pyridazinone nitrogen but not so strong as to promote significant ester hydrolysis.
Visualizing the Synthetic Pathways
Caption: Key synthetic transformations involving pyridazinyl acetates.
Conclusion and Recommendations
The choice between ethyl 2-(pyridazin-3-yl)acetate and methyl 2-(pyridazin-3-yl)acetate is a nuanced one that depends on the specific requirements of the synthetic route.
-
For reactions where rapid hydrolysis is desired or steric hindrance at the carbonyl is a concern, methyl 2-(pyridazin-3-yl)acetate is the preferred reagent. Its smaller size allows for faster reaction kinetics in many cases.
-
Ethyl 2-(pyridazin-3-yl)acetate is a more commonly used and often more readily available reagent. Its slightly higher boiling point may be advantageous in reactions requiring elevated temperatures. The resulting ethyl ester products are also slightly more lipophilic, which can be a factor in purification and solubility of the final compounds.
Ultimately, the decision should be guided by the specific reaction conditions, desired product characteristics, and the availability of the starting materials. For novel synthetic routes, a small-scale pilot reaction with both esters is recommended to empirically determine the optimal reagent.
References
-
Biodiesel Education. (n.d.). Ethyl and methyl esters of vegetable oil. Retrieved from [Link]
-
Journey to Forever. (n.d.). Production and Testing of Ethyl and Methyl Esters. Retrieved from [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Taha, M. O. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801. [Link]
- Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University.
- Wang, Y., et al. (2023). Strain-Release-Driven exo-Cyclization of Bicyclo[1.1.0]butyl Ketones Promoted by Brønsted Acids to Access 2,3-Dihydro-1H-pyrazoles. Organic Letters.
-
Taha, M. O., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules, 25(22), 5434. [Link]
- Yusoff, M. F. M., et al. (2015). Comparison of Fatty Acid Methyl and Ethyl Esters as Biodiesel Base Stock: a Review on Processing and Production Requirements. Journal of the American Oil Chemists' Society, 92(5), 625-636.
-
PubChem. (n.d.). Ethyl 2-[methyl(pyridazin-3-yl)amino]acetate. National Center for Biotechnology Information. [Link]
- Whalley, E. (1960). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VII. HYDROLYSIS OF METHYL, ETHYL, AND t-BUTYL ACETATES. Canadian Journal of Chemistry, 38(11), 2105-2110.
- Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines. Science of Synthesis, 16, 117-222.
- Allam, H. A., et al. (2019).
- Sergeev, A. G., & Chupakhin, O. N. (2022). Recent advances in pyridazine chemistry. Russian Chemical Reviews, 91(8), RCR5038.
- Al-Obaidi, A. S. M., et al. (2023). Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study.
- Sarathy, S. M., et al. (2014). A comparative study of the chemical kinetics of methyl and ethyl propanoate. Combustion and Flame, 161(3), 726-741.
-
Pediaa.Com. (2024, May 19). What is the Difference Between Ethyl Acetate and Methyl Acetate. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. biodieseleducation.org [biodieseleducation.org]
- 4. journeytoforever.org [journeytoforever.org]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [repository.kaust.edu.sa]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl 2-(pyridazin-3-yl)acetate
This guide provides a comprehensive comparison and cross-validation of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of Ethyl 2-(pyridazin-3-yl)acetate. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for this compound.
Ethyl 2-(pyridazin-3-yl)acetate is a pyridazine derivative with a molecular formula of C₉H₁₀N₂O₂ and a molecular weight of approximately 178.19 g/mol .[1] It is soluble in organic solvents like ethanol and dimethyl sulfoxide and is typically a colorless to pale yellow liquid or solid.[1] As a key intermediate in the synthesis of various pharmaceutical compounds, the accurate quantification of Ethyl 2-(pyridazin-3-yl)acetate is critical for ensuring product quality and consistency.
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] Cross-validation is employed to demonstrate that two or more analytical procedures can be used for the same intended purpose, ensuring that they meet the same predefined performance criteria.[3]
Experimental Design: A Tale of Two Techniques
In this guide, we will explore two distinct yet powerful analytical approaches for the quantification of Ethyl 2-(pyridazin-3-yl)acetate: Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods often depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.
The Workhorse: RP-HPLC-UV
High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis, prized for its versatility and robustness. For a polar heterocyclic compound like Ethyl 2-(pyridazin-3-yl)acetate, a reverse-phase method is a logical starting point. The pyridazine moiety contains a chromophore that allows for sensitive detection using a UV detector. Pyridazine and its derivatives are known to absorb UV light, making this a suitable detection method.
The Specialist: GC-MS
Gas Chromatography-Mass Spectrometry offers exceptional selectivity and sensitivity, making it an ideal choice for trace-level analysis and confirmation of identity. Given that Ethyl 2-(pyridazin-3-yl)acetate is a relatively small molecule with an ethyl ester group, it is expected to have sufficient volatility for GC analysis. GC-MS is a widely applied technique for the characterization of similar compounds like alkylpyrazines.[4][5]
Cross-Validation Workflow
The cross-validation of the HPLC-UV and GC-MS methods will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2] The following validation parameters will be assessed for both methods to ensure a comprehensive comparison.
Sources
- 1. Buy Ethyl 2-(pyridazin-3-yl)acetate (EVT-3010738) | 1260885-52-6; 70702-47-5 [evitachem.com]
- 2. tdx.cat [tdx.cat]
- 3. WO2013150416A1 - Diacylglycerol acyltransferase 2 inhibitors - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
